molecular formula C5H5BrN2O2S B599363 Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate CAS No. 1030613-07-0

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B599363
CAS No.: 1030613-07-0
M. Wt: 237.071
InChI Key: KDZLTNORBKZJKE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C5H5BrN2O2S and its molecular weight is 237.071. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZLTNORBKZJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680977
Record name Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
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Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030613-07-0
Record name Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
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Foundational & Exploratory

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: A Technical Guide to its Synthesis and Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its strategic combination of a reactive bromide, a versatile ester functional group, and the bioisosteric 1,3,4-thiadiazole core makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of 1,3,4-thiadiazoles, detailed experimental protocols for the synthesis of the title compound, and its application in the development of targeted therapeutics, including c-Met kinase inhibitors and novel antibacterial agents.

Discovery and History: The Rise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has been a subject of extensive research in medicinal chemistry due to its diverse pharmacological activities.[1] The inherent stability of the thiadiazole ring and its capacity to act as a bioisostere for other heterocycles have made it a privileged scaffold in drug design.[2] While the specific discovery of this compound is not prominently documented in historical records, its emergence is intrinsically linked to the broader exploration of 1,3,4-thiadiazole derivatives as therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The title compound, with its reactive bromine atom, serves as a key intermediate, allowing for the introduction of various substituents to explore structure-activity relationships and develop novel drug candidates.[3]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, both starting from an amino-thiadiazole precursor. These methods offer high yields and produce the target compound with good purity.

Experimental Protocols

Method 1: Sandmeyer-Type Reaction using Copper(I) Bromide and Hydrobromic Acid

This procedure involves the diazotization of the starting amine followed by a Sandmeyer-type reaction.[4]

  • Step 1: Reaction Setup

    • A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

    • The flask is charged with copper(I) bromide (CuBr) and 48% aqueous hydrobromic acid (HBr).

    • The resulting purple solution is cooled to 0-5 °C in an ice bath.[4]

  • Step 2: Diazotization and Bromination

    • A solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate and sodium nitrite (NaNO₂) is added portion-wise to the cooled solution over 30 minutes, maintaining the internal temperature below 5 °C.[4]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[4]

  • Step 3: Work-up and Purification

    • The reaction mixture is diluted with dichloromethane (CH₂Cl₂) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4]

    • The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.[4]

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.[4]

    • The crude product is purified by column chromatography on silica gel to afford the final product as a white solid.[4]

Method 2: Reaction with Copper(II) Bromide and tert-Butyl Nitrite

This alternative method also proceeds via diazotization of the amino group followed by bromination.

  • Step 1: Reaction Setup

    • Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate is dissolved in acetonitrile in a reaction flask.

    • Copper(II) bromide (CuBr₂) is added to the solution, and the mixture is stirred at room temperature.

  • Step 2: Diazotization and Bromination

    • tert-Butyl nitrite (t-BuONO) is added dropwise to the reaction mixture.[2]

    • The reaction is then warmed and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification

    • The reaction mixture is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the product as a yellow solid.

Quantitative Data Summary
ParameterMethod 1Method 2
Starting Material Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateEthyl 2-amino-1,3,4-thiadiazole-5-carboxylate
Reagents CuBr, HBr, NaNO₂CuBr₂, t-BuONO
Solvent Water/CH₂Cl₂Acetonitrile
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Yield 82% (combined)[4]87.4%
Product Appearance White Solid[4]Yellow Solid

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of various biologically active compounds. The bromine atom at the 5-position is readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities.

Synthesis of c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key target in cancer therapy. Derivatives of this compound have been successfully employed in the development of potent c-Met kinase inhibitors.[2] The synthesis typically involves a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the thiadiazole ring.[2]

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_final Final Product This compound This compound 5-Aryl-1,3,4-thiadiazole-2-carboxylate 5-Aryl-1,3,4-thiadiazole-2-carboxylate This compound->5-Aryl-1,3,4-thiadiazole-2-carboxylate Suzuki-Miyaura Coupling Boronic Acid Boronic Acid Boronic Acid->5-Aryl-1,3,4-thiadiazole-2-carboxylate Pd Catalyst Pd Catalyst Pd Catalyst->5-Aryl-1,3,4-thiadiazole-2-carboxylate c-Met Kinase Inhibitor c-Met Kinase Inhibitor 5-Aryl-1,3,4-thiadiazole-2-carboxylate->c-Met Kinase Inhibitor Further Functionalization

Caption: Synthesis of c-Met Kinase Inhibitors.

Development of Antibacterial Agents

The 1,3,4-thiadiazole scaffold is present in numerous compounds with antibacterial activity. This compound serves as a precursor for the synthesis of novel antibacterial agents. For instance, it can be used in the preparation of hydroxyalkyl thiadiazole derivatives, which have shown promise as antibacterials.[5][6]

G cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_final Final Product This compound This compound Hydroxyalkyl Thiadiazole\nDerivative Hydroxyalkyl Thiadiazole Derivative This compound->Hydroxyalkyl Thiadiazole\nDerivative Nucleophilic Substitution Hydroxyalkyl\nNucleophile Hydroxyalkyl Nucleophile Hydroxyalkyl\nNucleophile->Hydroxyalkyl Thiadiazole\nDerivative

Caption: Synthesis of Antibacterial Agents.

Conclusion

This compound is a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a versatile platform for the development of novel therapeutic agents. The successful application of this building block in the synthesis of c-Met kinase inhibitors and antibacterial compounds highlights its significance and enduring potential in drug discovery and development. Further exploration of its reactivity and derivatization is likely to yield a new generation of innovative medicines.

References

An In-depth Technical Guide to Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1030613-07-0

This technical guide provides a comprehensive overview of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a brominated 1,3,4-thiadiazole ring with an ethyl carboxylate substituent. Its chemical structure makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of pharmaceutical agents.[1]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1030613-07-0[2]
Molecular Formula C₅H₅BrN₂O₂S[2]
Molecular Weight 237.07 g/mol [2]
Appearance Off-white to light yellow solid[3]
Purity ≥97%[4]
Boiling Point 305.6±25.0 °C (Predicted)[5]
Density 1.743±0.06 g/cm³ (Predicted)[5]
Storage 2-8°C, under inert atmosphere[4]
IUPAC Name This compound[4]
InChI Key KDZLTNORBKZJKE-UHFFFAOYSA-N[4]

Table 2: Spectroscopic Data

TypeDataReference(s)
¹H NMR (400 MHz, DMSO-d6) δ 4.45-4.40 (m, 2H), 1.34 (t, J=6.8Hz, 3H)[3]

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been reported, both starting from an amino-thiadiazole precursor.

Experimental Protocol 1: Sandmeyer-type Reaction

This protocol involves a Sandmeyer-type reaction using copper(I) bromide and hydrobromic acid.[6]

Reaction Scheme:

G reactant Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate product This compound reactant->product reagents CuBr, HBr, NaNO₂ reagents->reactant

Caption: Synthesis via Sandmeyer-type reaction.

Materials:

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester (15.0 g, 86.6 mmol)

  • Copper(I) bromide (CuBr) (1.24 g, 8.67 mmol)

  • Hydrobromic acid (HBr, 48% aqueous solution, 108 mL)

  • Sodium nitrite (NaNO₂) (27.0 g, 391.3 mmol)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A 500 mL three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and a gas outlet connected to a trap containing 10% Na₂S₂O₃ solution is charged with CuBr (1.24 g) and 48% HBr (108 mL).[6]

  • The resulting purple solution is cooled to 3°C in an ice bath.[6]

  • A solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (15.0 g) and sodium nitrite (27.0 g) is added portion-wise over 30 minutes.[6]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours and 15 minutes.[6]

  • The mixture is then diluted with CH₂Cl₂ and 10% aqueous Na₂S₂O₃, and the layers are separated.[6]

  • The aqueous layer is extracted three times with CH₂Cl₂.[6]

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.[6]

  • The crude product is purified by column chromatography (silica gel, 20-25% EtOAc/Hexanes) to yield an off-white solid.[6]

  • The solid is triturated with 5% EtOAc/Hexanes and filtered to provide the product as white needles (14.5 g, 71% yield).[6]

  • The mother liquor can be concentrated and triturated to obtain an additional 2.3 g (11%) of the product.[6]

Experimental Protocol 2: Using Copper(II) Bromide and Tert-butyl Nitrite

This alternative protocol utilizes copper(II) bromide and tert-butyl nitrite in acetonitrile.[3]

Reaction Scheme:

G reactant Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate product This compound reactant->product reagents CuBr₂, t-BuONO, Acetonitrile reagents->reactant

Caption: Synthesis using CuBr₂ and t-BuONO.

Materials:

  • Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (21 g, 121.38 mmol)

  • Copper(II) bromide (CuBr₂) (53.3 g, 239.01 mmol)

  • Tert-butyl nitrite (24.65 g, 239.04 mmol)

  • Acetonitrile (400 mL)

  • Water

  • Ethyl acetate

  • Diatomaceous earth

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (21 g) is dissolved in acetonitrile (400 mL) with stirring.[3]

  • Copper(II) bromide (53.3 g) is added, and the mixture is stirred at room temperature for 15 minutes.[3]

  • Tert-butyl nitrite (24.65 g) is added dropwise over 20 minutes.[3]

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60°C for 30 minutes.[3]

  • The reaction progress is monitored by thin-layer chromatography (TLC) (20% ethyl acetate/hexane).[3]

  • Upon completion, the mixture is diluted with water and extracted with ethyl acetate.[3]

  • The organic layer is filtered through diatomaceous earth, separated, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid (25 g, 87.40% yield).[3]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various biologically active molecules. Its primary applications are in the development of c-Met kinase inhibitors and as a component in the synthesis of protein degraders.

Intermediate for c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[7][8] Overexpression or mutation of c-Met can lead to tumor growth, proliferation, and metastasis.[9] this compound serves as a key intermediate in the synthesis of potent c-Met inhibitors. The bromo-substituent allows for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups, leading to the generation of diverse libraries of potential inhibitors.[10]

c-Met Signaling Pathway:

Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.[7] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and motility.[9][11]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation leads to Survival Survival Transcription->Survival leads to Motility Motility Transcription->Motility leads to

Caption: Overview of the c-Met signaling pathway.

Building Block for Protein Degraders

This compound is also classified as a protein degrader building block.[2] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. While a specific PROTAC synthesized from this starting material has not been detailed in the reviewed literature, the presence of the reactive bromide and the ester functionality provide synthetic handles for the attachment of a linker and a warhead targeting a protein of interest.

PROTAC Workflow:

PROTAC_Workflow cluster_synthesis Synthesis cluster_cellular_action Cellular Action Thiadiazole Ethyl 5-bromo- 1,3,4-thiadiazole- 2-carboxylate PROTAC PROTAC Molecule Thiadiazole->PROTAC coupled with Linker Linker Linker->PROTAC Warhead Warhead Warhead->PROTAC Ternary_Complex Ternary Complex (PROTAC, Target Protein, E3 Ligase) PROTAC->Ternary_Complex forms Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: General workflow for PROTAC synthesis and action.

Biological Assay Protocols

The evaluation of compounds derived from this compound typically involves in vitro assays to determine their biological activity.

HTRF Kinase Assay for c-Met Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibition.[12]

Principle:

This assay measures the phosphorylation of a specific substrate by the c-Met kinase.[13] An anti-phospho-specific antibody labeled with a fluorescent donor and a tag on the substrate recognized by a fluorescent acceptor are used. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

General Protocol:

  • Reaction Setup: In a microplate, the c-Met enzyme is incubated with the test compound (derived from the core molecule) and a biotinylated substrate.[14][15]

  • Initiation: The kinase reaction is initiated by the addition of ATP.[13][15]

  • Stopping the Reaction and Detection: The reaction is stopped by adding a detection buffer containing a europium-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor).[14][15]

  • Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader, measuring fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[14] The ratio of these signals is proportional to the amount of phosphorylated substrate.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17]

Principle:

Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[17][18] The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.[19]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[16][18]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[16] The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its utility as a key intermediate in the synthesis of c-Met kinase inhibitors and its potential for use in the construction of protein degraders highlight its importance for developing novel therapeutics, particularly in the field of oncology. This guide provides a solid foundation of its chemical properties, synthesis, and applications for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The information is compiled from various sources to aid researchers in its identification and use.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

SolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
DMSO-d64004.40-4.45quartet7.30-OCH₂CH₃
DMSO-d64001.32triplet7.14-OCH₂CH₃
CDCl₃4004.51-4.53multiplet--OCH₂CH₃
CDCl₃4001.43-1.45multiplet--OCH₂CH₃

Table 2: Mass Spectrometry Data

Ionization ModeCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
ESI238.92238.9

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by a Sandmeyer-type reaction with a bromide source.

Materials:

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite (t-BuONO)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a stirred solution of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (1 equivalent) in acetonitrile, add Copper(II) bromide (2 equivalents).

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Slowly add tert-Butyl nitrite (2 equivalents) dropwise over 10-20 minutes.

  • After the addition is complete, heat the reaction mixture to 60°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Filter the organic layer through Celite to remove any solid residues.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization start Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate reaction Diazotization & Bromination (CuBr₂, t-BuONO, Acetonitrile, 60°C) start->reaction workup Workup (Extraction, Washing, Drying) reaction->workup product Crude Product workup->product purification Column Chromatography / Recrystallization product->purification pure_product Pure Ethyl 5-bromo-1,3,4- thiadiazole-2-carboxylate purification->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ms Mass Spectrometry (LC-MS) pure_product->ms ir IR Spectroscopy pure_product->ir

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. For further in-depth analysis, it is recommended to perform comprehensive spectroscopic studies.

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document synthesizes available data from spectroscopic and computational studies to offer insights into its structural characteristics.

Molecular Structure

This compound possesses a planar, five-membered 1,3,4-thiadiazole ring. This aromatic ring system is characterized by the presence of two nitrogen atoms, one sulfur atom, and two carbon atoms. The ring is substituted at the C2 and C5 positions with an ethyl carboxylate group and a bromine atom, respectively. The 1,3,4-thiadiazole nucleus is a common scaffold in many biologically active compounds due to its hydrogen bonding capability and rigid planar structure.

Key Structural Features:

  • 1,3,4-Thiadiazole Core: A planar aromatic ring that imparts rigidity to the molecule.

  • Ethyl Carboxylate Group: This functional group can participate in hydrogen bonding and its conformation relative to the thiadiazole ring is a key determinant of the molecule's overall shape and interaction with biological targets.

  • Bromo Substituent: The presence of a bromine atom influences the electronic properties of the thiadiazole ring and can be involved in halogen bonding.

Table 1: Predicted Molecular Geometry Parameters

The following table summarizes predicted bond lengths and angles for the core 1,3,4-thiadiazole ring, based on computational models of similar structures. These values provide a reasonable approximation of the molecule's geometry.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C2-S1~ 1.74
S1-C5~ 1.74
C5-N4~ 1.31
N4-N3~ 1.38
N3-C2~ 1.31
C2-C(ester)~ 1.48
C5-Br~ 1.87
Bond Angles (°)
C5-S1-C2~ 87
S1-C2-N3~ 115
C2-N3-N4~ 111
N3-N4-C5~ 115
N4-C5-S1~ 112

Note: These are representative values and the actual parameters may vary.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bond connecting the ethyl carboxylate group to the thiadiazole ring. The orientation of the ester group relative to the heterocyclic ring can be described by the dihedral angle. Computational studies on similar ethyl carboxylate-substituted heterocycles suggest that a conformation where the carbonyl group is nearly coplanar with the aromatic ring is energetically favorable, as this allows for resonance stabilization.

The ethyl group of the ester can also adopt different conformations. The syn-periplanar (sp) and anti-periplanar (ap) conformations relative to the C-O single bond are possible. In many crystal structures of similar compounds, the ethyl group is observed in a conformation that minimizes steric hindrance.

Spectroscopic Data

Spectroscopic techniques provide valuable information about the molecular structure.

Table 2: ¹H NMR Spectroscopic Data

The proton NMR spectrum confirms the presence of the ethyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.45-4.40quartet (q)2H-O-CH₂ -CH₃
1.34triplet (t)3H-O-CH₂-CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Sandmeyer-type bromination of the corresponding amino-thiadiazole precursor.[1]

Protocol 1:

  • Starting Material: Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate.

  • Reagents: Copper(II) bromide (CuBr₂), tert-butyl nitrite.

  • Solvent: Acetonitrile.

  • Procedure:

    • Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate is dissolved in acetonitrile.

    • Copper(II) bromide is added to the solution with stirring at room temperature.

    • tert-butyl nitrite is added dropwise over a period of 20 minutes.

    • The reaction mixture is stirred at room temperature and then warmed to 60 °C.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product A Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate C Sandmeyer-type Bromination in Acetonitrile A->C B CuBr₂ tert-butyl nitrite B->C D This compound C->D

Caption: Synthetic route to this compound.

Diagram 2: Logical Relationship of Structural Features

This diagram shows the relationship between the different structural components of the molecule.

G Structural Features of the Target Molecule A This compound B 1,3,4-Thiadiazole Ring (Planar, Aromatic) A->B core scaffold C Ethyl Carboxylate Group (Conformational Flexibility) A->C substituent at C2 D Bromo Substituent (Electronic Effects) A->D substituent at C5

Caption: Key structural components of the title compound.

References

A Technical Guide to the Preliminary Biological Screening of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a multitude of medicinally important molecules due to its versatile biological activities.[1] Derivatives of 1,3,4-thiadiazole have garnered significant attention from researchers due to their broad pharmacological spectrum, which includes antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antioxidant properties.[2][3] The biological activity is often attributed to the thiadiazole ring acting as a bioisostere of pyrimidine, potentially interfering with DNA synthesis, and its mesoionic character which allows for easier passage across cellular membranes.[4][5][6] This guide provides a comprehensive overview of the preliminary biological screening methodologies for these compounds, complete with data presentation, detailed experimental protocols, and workflow visualizations.

Biological Activities and Data Presentation

The preliminary screening of novel 1,3,4-thiadiazole derivatives typically focuses on three key areas: antimicrobial, anticancer, and anti-inflammatory activities. The quantitative results from these screenings are crucial for structure-activity relationship (SAR) studies and identifying lead compounds for further development.

Table 1: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (Zone of Inhibition in mm)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaA. nigerReference
A2 18161715-[7]
A3 ----18[7]
B2 1715161417[7]
4a 1817---[8]
8c 1918---[8]
Ciprofloxacin 22202421-[7][8]
Amphotericin B ----20[2]

(-) Not reported.

Table 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC₅₀ Values)

Compound IDCell LineIC₅₀ (µM)Reference
2 K562 (Leukemia)7.4[9]
2g LoVo (Colon)2.44[10]
2g MCF-7 (Breast)23.29[10]
4y A549 (Lung)34[11][12]
4y MCF-7 (Breast)84[11][12]
8a A549 (Lung)1.62[6]
8a MDA-MB-231 (Breast)4.61[6]
Cisplatin LoVo (Colon)>100[10]
Doxorubicin MCF-7 (Breast)0.98[10]

Table 3: Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives

Compound IDAssay% InhibitionReference
6f Acetic Acid Writhing (Analgesic)56%[13]
6f Carrageenan Paw Edema58%[13]
3a Protein Denaturation83.24%[8]
4c Protein Denaturation86.44%[8]
8c Protein Denaturation85.14%[8]
Acetylsalicylic Acid Acetic Acid Writhing (Analgesic)60%[13]
Indomethacin Carrageenan Paw Edema62%[13]
Diclofenac Sodium Protein Denaturation~90%[8]

Experimental Protocols & Methodologies

Detailed and reproducible protocols are fundamental for the accurate biological evaluation of synthesized compounds.

General Synthesis Workflow for 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives with various reagents like carboxylic acids, acid chlorides, or aldehydes, followed by further modifications.

G cluster_start Starting Materials A Thiosemicarbazide or Derivative C Cyclization (e.g., using POCl₃, H₂SO₄) A->C Reacts with D Intermediate (e.g., Thiosemicarbazone) A->D B Carboxylic Acid / Aldehyde B->C B->D Condensation E Core 1,3,4-Thiadiazole Scaffold C->E Forms D->E Oxidative Cyclization (e.g., with FeCl₃) F Further Derivatization (e.g., Alkylation, Schiff Base formation) E->F Reacts with Substituents G Final 1,3,4-Thiadiazole Derivatives F->G Yields

Caption: General synthesis routes for 1,3,4-thiadiazole derivatives.

Antimicrobial Screening: Agar Disc Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.[3][7][14]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri dishes.

  • Inoculum Preparation: Revive stock cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger) in appropriate broth media and grow at 37°C for 18-24 hours. Adjust the inoculum to a McFarland standard of 0.5.

  • Plating: Inoculate the agar plates by evenly spreading 100 µL of the microbial suspension over the surface.

  • Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

Anticancer Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability and is commonly used to screen for the cytotoxic potential of compounds against cancer cell lines.[11][12]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-thiadiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Screening: Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of protein, a well-documented cause of inflammation.[8]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 50-250 µg/mL), 0.5 mL of 1% aqueous solution of Bovine Serum Albumin (BSA), and phosphate buffer saline (pH 6.3).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

  • Control: Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Workflows and Signaling Pathways

Visualizing the screening process and potential mechanisms of action helps in understanding the drug discovery pipeline.

Biological Screening Workflow

The process from a newly synthesized compound to a potential lead involves a structured series of evaluations.

G A Synthesis of 1,3,4-Thiadiazole Library B Structural Characterization (NMR, IR, Mass Spec) A->B C Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) B->C D Inactive Compounds C->D No significant activity E Active 'Hit' Compounds C->E Shows desired activity F Secondary Screening (Dose-Response, IC₅₀ Determination) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Identification G->H I Further Optimization & In Vivo Studies H->I

Caption: A typical workflow for preliminary biological screening.

Potential Mechanism: Kinase Inhibition Pathway

Many 1,3,4-thiadiazole derivatives are investigated as inhibitors of signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt or EGFR pathways.[6][15]

G cluster_cell Cancer Cell GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Kinase Downstream Kinase (e.g., PI3K, Akt) Receptor->Kinase Activates Response Cell Proliferation & Survival Kinase->Response Promotes Inhibitor 1,3,4-Thiadiazole Derivative Inhibitor->Block Block->Kinase Inhibits

Caption: Simplified kinase inhibition pathway by a 1,3,4-thiadiazole derivative.

References

The Unveiling of a Privileged Scaffold: A Technical Guide to the Reactivity of the 1,3,4-Thiadiazole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole core is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a cornerstone for the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity profile of the 1,3,4-thiadiazole ring system, with a focus on its behavior in key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of 1,3,4-thiadiazole derivatives.

Core Reactivity Profile of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is characterized by its aromatic nature and the presence of two electron-withdrawing nitrogen atoms and a sulfur atom. This configuration renders the ring electron-deficient, which profoundly influences its reactivity. Consequently, the carbon atoms of the 1,3,4-thiadiazole ring are susceptible to nucleophilic attack, while being relatively resistant to electrophilic substitution unless the ring is substituted with electron-donating groups.[1][2] The nitrogen atoms, on the other hand, can undergo electrophilic attack.[2][3]

Electrophilic Substitution Reactions

Direct electrophilic substitution on the carbon atoms of the 1,3,4-thiadiazole ring is generally challenging due to the ring's electron-deficient character.[2] However, electrophilic attack can occur on the ring nitrogen atoms or on activating substituents attached to the ring.

A notable example of electrophilic substitution on the 1,3,4-thiadiazole core is the bromination of 2-amino-1,3,4-thiadiazole derivatives. In this reaction, the amino group activates the ring, facilitating the substitution of a hydrogen atom with a bromine atom.[2]

Experimental Protocol: Synthesis of 5-Bromo-2-amino-1,3,4-thiadiazole Derivatives

This protocol is adapted from the general procedure for the bromination of 2-amino-substituted 1,3,4-thiadiazoles.[2]

Materials:

  • 2-Amino-1,3,4-thiadiazole derivative

  • Bromine

  • Acetic acid

Procedure:

  • Dissolve the 2-amino-1,3,4-thiadiazole derivative in acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature, with constant stirring.

  • Continue stirring for a specified period until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-bromo derivative.

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it highly susceptible to nucleophilic substitution reactions, particularly when a good leaving group, such as a halogen, is present on a ring carbon atom.[2][4] Halo-substituted 1,3,4-thiadiazoles are versatile intermediates for the synthesis of a wide range of derivatives.[2]

Experimental Protocol: Synthesis of 2-Substituted-5-chloro-1,3,4-thiadiazoles

This protocol describes a general method for the nucleophilic substitution of a chlorine atom on the 1,3,4-thiadiazole ring.[4]

Materials:

  • 2,5-Dichloro-1,3,4-thiadiazole

  • Nucleophile (e.g., amine, thiol, alkoxide)

  • Solvent (e.g., ethanol, DMF)

  • Base (if necessary, e.g., triethylamine)

Procedure:

  • Dissolve 2,5-dichloro-1,3,4-thiadiazole in a suitable solvent.

  • Add the nucleophile to the solution. If the nucleophile is an amine or thiol, a base may be required to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile, until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2-substituted-5-chloro-1,3,4-thiadiazole.

Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful tool for the synthesis of the 1,3,4-thiadiazole ring itself.[5][6] A common strategy involves the reaction of nitrilimines with sulfur-containing dipolarophiles.[5][6] This approach allows for the construction of a diverse array of substituted 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives via 1,3-Dipolar Cycloaddition

This protocol is based on the tandem 1,3-dipolar cycloaddition-elimination reaction of hydrazonoyl halides with thioamides.[6]

Materials:

  • Hydrazonoyl halide

  • Thioamide

  • Triethylamine

  • Ethanol

Procedure:

  • Dissolve the hydrazonoyl halide and the thioamide in ethanol.

  • Add triethylamine to the mixture at room temperature. The triethylamine acts as a base to generate the nitrilimine in situ.

  • Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (monitored by TLC).

  • The initially formed cycloadduct undergoes spontaneous elimination to yield the 1,3,4-thiadiazole derivative.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the product with cold ethanol and dry to obtain the pure 1,3,4-thiadiazole derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 1,3,4-thiadiazole derivatives.

Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives via Cyclization of Thiosemicarbazides with Carboxylic Acids [7][8][9]

Carboxylic AcidThiosemicarbazideCyclizing AgentTemperature (°C)Time (h)Yield (%)
4-Hydroxybenzoic acidThiosemicarbazideH₂SO₄902Not specified
Methoxy cinnamic acidPhenylthiosemicarbazidePOCl₃RefluxNot specifiedNot specified
Aromatic carboxylic acidsThiosemicarbazidePOCl₃RefluxNot specified60-83

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives via 1,3-Dipolar Cycloaddition [6]

Hydrazonoyl HalideThioamideSolventTemperatureTimeYield (%)
C-Aryl-N-phenylhydrazonoyl chloride2-Hetaryl-cyanothioacetanilideEthanolRoom TempNot specified64-92
C-Aryl-N-phenylhydrazonoyl chlorideThiobenzamideChloroformRefluxNot specifiedNot specified

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification R1_COOH Carboxylic Acid Cyclization Cyclodehydration R1_COOH->Cyclization TSC Thiosemicarbazide TSC->Cyclization Workup Quenching & Neutralization Cyclization->Workup POCl₃ or H₂SO₄ Thiadiazole 2-Amino-5-substituted- 1,3,4-thiadiazole Purification Recrystallization Workup->Purification Purification->Thiadiazole

Caption: A generalized experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K HER2 HER-2 HER2->PI3K Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Thiadiazole->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of EGFR/HER-2 signaling pathway by 1,3,4-thiadiazole derivatives.[10]

Conclusion

The 1,3,4-thiadiazole ring system possesses a rich and versatile reactivity profile that has been extensively explored for the development of new chemical entities with significant biological activities. Its electron-deficient nature dictates its propensity for nucleophilic substitution, while electrophilic substitution requires the presence of activating groups. Furthermore, cycloaddition reactions provide a powerful avenue for the synthesis of the thiadiazole core itself. A thorough understanding of these reactivity patterns is crucial for the rational design and synthesis of novel 1,3,4-thiadiazole-based compounds for a wide range of applications, particularly in the realm of drug discovery. The information presented in this guide, including the detailed experimental protocols and visual diagrams, is intended to empower researchers in their endeavors to harness the full potential of this privileged heterocyclic scaffold.

References

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and related scientific fields. Its unique structural features, including the reactive bromide and versatile ester functionalities on the electron-deficient 1,3,4-thiadiazole core, make it an invaluable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity. It further details its application in the development of potent therapeutic agents, particularly c-Met kinase inhibitors for cancer therapy, as well as its emerging roles in agrochemicals and materials science. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is typically an off-white to light yellow solid.[1] It is advisable to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability.[1] Key physicochemical and computational data are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂S[2]
Molecular Weight 237.07 g/mol [2]
Appearance Off-white to light yellow solid[1]
Boiling Point (Predicted) 305.6 ± 25.0 °C[1]
Density (Predicted) 1.743 ± 0.06 g/cm³[1]
pKa (Predicted) -4.01 ± 0.10[1]
Storage Temperature 2–8 °C, under inert gas[1]
¹H NMR (400 MHz, DMSO-d6) δ 4.45-4.40 (m, 2H), 1.34 (t, J=6.8Hz, 3H)[3]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been reported, both starting from an amino-thiadiazole precursor.

Experimental Protocol 1: Sandmeyer-type Reaction with CuBr/HBr

This protocol involves a Sandmeyer-type diazotization of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by bromination.

Workflow for Synthesis Protocol 1

G start Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate + Sodium Nitrite reagents CuBr in HBr (aq) Cool to 3 °C start->reagents Dissolve addition Portion-wise addition of solid mixture reagents->addition React warm Warm to room temperature (2.25 h) addition->warm workup Dilute with CH2Cl2 and 10% Na2S2O3 (aq) warm->workup extraction Extract aqueous layer with CH2Cl2 (3x) workup->extraction wash_dry Wash combined organic layers with brine, dry over MgSO4 extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column chromatography (SiO2, 20-25% EtOAc/Hexanes) concentrate->purify product This compound purify->product

Caption: Synthesis of this compound via Sandmeyer reaction.

Detailed Methodology: [4]

  • A 500 mL three-neck round-bottom flask equipped with a stir bar, a nitrogen inlet, and a gas outlet connected to a trap containing a 10% solution of Na₂S₂O₃ is charged with CuBr (1.24 g, 8.67 mmol, 0.1 equiv.) and 48% aqueous HBr (108 mL).

  • The resulting purple solution is cooled to an internal temperature of 3 °C using an ice bath.

  • A solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (15.0 g, 86.6 mmol) and sodium nitrite (27.0 g, 391.3 mmol, 4.5 equiv.) is added portion-wise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours and 15 minutes.

  • The mixture is then diluted with CH₂Cl₂ and a 10% aqueous solution of Na₂S₂O₃, and the layers are separated.

  • The aqueous layer is extracted three times with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (20-25% EtOAc/Hexanes) to yield the product as white needles (14.5 g, 71% yield). An additional 2.3 g (11%) can be obtained from the mother liquor.[4]

Experimental Protocol 2: Reaction with CuBr₂ and tert-Butyl Nitrite

This alternative method utilizes copper(II) bromide and tert-butyl nitrite in acetonitrile.

Workflow for Synthesis Protocol 2

G start Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate in Acetonitrile reagents Add Copper(II) bromide Stir at RT for 15 min start->reagents Dissolve addition Slowly add tert-butyl nitrite (20 min) reagents->addition React stir_heat Stir at RT (30 min), then heat to 60 °C (30 min) addition->stir_heat workup Dilute with water, extract with ethyl acetate stir_heat->workup filter Filter through diatomaceous earth workup->filter wash_dry Wash organic layer with brine, dry over Na2SO4 filter->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate product This compound concentrate->product

Caption: Synthesis of this compound using CuBr₂ and t-BuONO.

Detailed Methodology: [3]

  • Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (21 g, 121.38 mmol) is dissolved in acetonitrile (400 mL).

  • Copper(II) bromide (53.3 g, 239.01 mmol) is added with stirring, and the mixture is stirred at room temperature for 15 minutes.

  • tert-Butyl nitrite (24.65 g, 239.04 mmol) is added dropwise over 20 minutes.

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60 °C for 30 minutes. The reaction progress is monitored by TLC (20% ethyl acetate/hexane, Rf = 0.7).

  • Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is filtered through a bed of diatomaceous earth.

  • The organic layer is separated, washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford the target product as a yellow solid (25 g, 87.40% yield).[3]

Reactivity and Applications in Organic Synthesis

The bromine atom at the 5-position of the thiadiazole ring is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids to introduce aryl or heteroaryl moieties. This reaction is a cornerstone in the synthesis of c-Met kinase inhibitors.

General Suzuki-Miyaura Coupling Scheme

G start This compound product Ethyl 5-substituted-1,3,4-thiadiazole-2-carboxylate start->product Coupling boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd Catalyst (e.g., Pd(OAc)2/Xantphos) catalyst->product base Base (e.g., NMM) base->product

Caption: Suzuki-Miyaura coupling of the title compound with a boronic acid.

Detailed Experimental Protocol (Adapted for c-Met Inhibitor Synthesis): This protocol is adapted from a similar reaction described in the literature.[5]

  • To a solution of this compound (1.0 equiv) and the desired boronic acid (1.2 equiv) in a suitable solvent such as dioxane, add a palladium catalyst (e.g., Pd(OAc)₂/Xantphos, 0.1 equiv).

  • Add a base, such as N-methylmorpholine (NMM) (2.0 equiv).

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired coupled product.

Applications in Drug Discovery

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere of pyrimidine and its favorable pharmacokinetic properties.[6] this compound serves as a key starting material for the synthesis of various biologically active compounds.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[7] Overexpression or mutation of c-Met can drive tumor growth, proliferation, and metastasis.[8] Small molecule inhibitors targeting the ATP-binding site of c-Met have shown significant therapeutic promise. This compound is a crucial building block for a class of potent c-Met inhibitors.[5]

The c-Met Signaling Pathway and Inhibition

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which promote cell proliferation, survival, motility, and invasion.[8][9] Small molecule inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and downstream signaling.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Inhibitor Thiadiazole-based c-Met Inhibitor Inhibitor->p_cMet Inhibits Cell_Response Cell Proliferation, Survival, Motility, Invasion RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response STAT->Cell_Response

Caption: Simplified c-Met signaling pathway and its inhibition by a thiadiazole-based small molecule.

Other Therapeutic Applications

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including:

  • Antibacterial and Antifungal: The thiadiazole nucleus is present in several antimicrobial agents.[10][11]

  • Anti-inflammatory: Certain thiadiazole derivatives have shown potent anti-inflammatory properties.[12]

  • Antiviral and Antiparasitic: This scaffold has also been explored for the development of antiviral and antiparasitic drugs.[13]

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, the 1,3,4-thiadiazole core is finding increasing application in other areas of chemical science.

Agrochemicals

Thiadiazole derivatives have been investigated as fungicides, herbicides, and insecticides.[6][14][15] Their diverse biological activities make them promising candidates for the development of new crop protection agents. For instance, some derivatives have shown excellent antifungal activity against various plant pathogens, in some cases superior to commercial standards.[15]

Materials Science

The unique electronic properties of the thiadiazole ring, coupled with its thermal and chemical stability, have led to its incorporation into various advanced materials. These include:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): Thiadiazole-based ligands are used to construct luminescent MOFs for sensing and optoelectronic applications.[16]

  • Organic Electronics: Polymers containing the thiadiazole moiety have been explored for their electron-donating or -accepting properties in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, have established it as a key intermediate in the synthesis of complex organic molecules. Its most prominent role to date has been in the development of potent c-Met kinase inhibitors for cancer therapy. However, the growing body of research on thiadiazole derivatives in agrochemicals and materials science suggests that the applications of this important synthon will continue to expand, offering exciting opportunities for innovation across multiple scientific disciplines.

References

Methodological & Application

Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The following sections outline two distinct and effective synthesis methods, complete with experimental procedures, quantitative data, and a visual representation of the synthetic workflow. These protocols are intended for researchers, scientists, and professionals in drug development.

Method 1: Sandmeyer-Type Bromination

This protocol utilizes a Sandmeyer-type reaction, starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Experimental Protocol

A 500 mL three-neck round-bottom flask equipped with a stir bar, a needle inlet, and a gas outlet connected to a trap containing a 10% sodium thiosulfate solution is charged with copper(I) bromide (CuBr) and hydrobromic acid (HBr 48% aqueous solution). The resulting purple solution is cooled to 3°C using an ice bath. A solid mixture of 5-amino-[2][3][4]thiadiazole-2-carboxylic acid ethyl ester and sodium nitrite is then added portion-wise over 30 minutes. Following the addition, the reaction mixture is allowed to warm to room temperature over 2 hours and 15 minutes.[2]

Upon completion, the reaction mixture is diluted with dichloromethane (CH2Cl2) and a 10% aqueous sodium thiosulfate solution. The layers are separated, and the aqueous layer is extracted three times with CH2Cl2. The combined organic layers are subsequently washed with brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.[2]

The crude product is purified by column chromatography on silica gel (20-25% ethyl acetate in hexanes) to yield an off-white solid. This solid is triturated with 5% ethyl acetate in hexanes and filtered to give the final product as white needles. Further concentration and trituration of the mother liquor can provide an additional yield of the product.[2]

Quantitative Data
Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Role
5-amino-[2][3][4]thiadiazole-2-carboxylic acid ethyl ester173.1915.0 g86.6Starting Material
Copper(I) bromide (CuBr)143.451.24 g8.67Catalyst
Hydrobromic acid (HBr, 48% aq.)80.91108 mL-Reagent/Solvent
Sodium nitrite (NaNO2)69.0027.0 g391.3Reagent
Product 237.07 14.5 g (initial) + 2.3 g (additional) 61.2 + 9.7 -
Yield --71% + 11% (Total 82%) -

Method 2: Bromination using Copper(II) Bromide and Tert-Butyl Nitrite

This alternative protocol begins with ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate and employs copper(II) bromide and tert-butyl nitrite.

Experimental Protocol

Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate is dissolved in acetonitrile in a suitable reaction vessel.[5] Copper(II) bromide is added to the solution with stirring, and the mixture is stirred at room temperature for 15 minutes. Subsequently, tert-butyl nitrite is added dropwise over 20 minutes. The reaction mixture is then stirred at room temperature for an additional 30 minutes, followed by heating to 60°C for 30 minutes.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The extract is filtered through a bed of diatomaceous earth. The organic layer is separated, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the target product as a yellow solid.[5]

Quantitative Data
Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Role
Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate173.1921 g121.38Starting Material
Copper(II) bromide (CuBr2)223.3553.3 g239.01Reagent
Tert-butyl nitrite103.1224.65 g239.04Reagent
Acetonitrile41.05400 mL-Solvent
Product 237.07 25 g 105.45 -
Yield --87.40% -
Characterization Data
  • Appearance: Yellow solid[5]

  • 1H NMR (400 MHz, DMSO-d6): δ 4.45-4.40 (m, 2H), 1.34 (t, J=6.8Hz, 3H)[5]

  • TLC: 20% ethyl acetate/hexane (Rf value: 0.7)[5]

Synthesis Workflow

Synthesis_Workflow Start Starting Material (Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate) Reaction Bromination Reaction (e.g., Sandmeyer or with CuBr2/t-BuONO) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Application Note and Protocol: Sandmeyer Bromination of Ethyl 5-Amino-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the Sandmeyer bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a key transformation for the synthesis of versatile building blocks in medicinal chemistry and drug development. The Sandmeyer reaction facilitates the conversion of the primary amino group on the thiadiazole ring to a bromide, yielding ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. This intermediate is valuable for further functionalization, often via cross-coupling reactions.[1][2][3] Two distinct, high-yielding protocols are presented, utilizing different diazotization agents and copper(I) or copper(II) bromide sources, providing flexibility based on available reagents and desired reaction conditions.

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group via the formation of a diazonium salt, which is then displaced by a nucleophile.[4] This transformation is particularly useful for introducing halides onto aromatic and heteroaromatic rings.[2] The target compound, this compound, is a key precursor for the synthesis of various biologically active molecules.[1][3] The protocols detailed below offer robust and scalable methods for its preparation.

Reaction Scheme

Ethyl 5-amino-1,3,4- Ethyl 5-bromo-1,3,4- thiadiazole-2-carboxylate thiadiazole-2-carboxylate

Experimental Protocols

Two effective protocols for the Sandmeyer bromination are detailed below. Protocol A employs a classical approach with sodium nitrite and hydrobromic acid, while Protocol B utilizes tert-butyl nitrite in an organic solvent.

Protocol A: Diazotization with Sodium Nitrite in Aqueous HBr

This method involves the in situ formation of the diazonium salt in a strong acidic medium followed by copper(I) bromide-mediated bromination.

Materials and Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stir bar

  • Ice bath

  • Nitrogen or argon inlet

  • Gas outlet connected to a trap with 10% sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure: [5]

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a gas outlet bubbler connected to a Na₂S₂O₃ trap.

  • Reagent Addition: Charge the flask with copper(I) bromide (CuBr, 1.24 g, 8.67 mmol) and a 48% aqueous solution of hydrobromic acid (HBr, 108 mL).

  • Cooling: Cool the resulting purple solution to an internal temperature of 3 °C using an ice bath.

  • Diazotization: Prepare a solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (15.0 g, 86.6 mmol) and sodium nitrite (NaNO₂, 27.0 g, 391.3 mmol).

  • Substrate Addition: Add the solid mixture portion-wise to the stirred, cooled HBr/CuBr solution over a period of 30 minutes. Maintain the internal temperature below 5-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours and 15 minutes.

  • Quenching and Extraction: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and a 10% aqueous solution of Na₂S₂O₃. Separate the layers in a separatory funnel.

  • Workup: Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with 20-25% ethyl acetate in hexanes) to yield an off-white solid. Triturate the solid with 5% ethyl acetate in hexanes and filter to obtain the pure product as white needles. An additional crop of product can be obtained by concentrating and triturating the mother liquor.

Protocol B: Diazotization with Tert-butyl Nitrite in Acetonitrile

This protocol utilizes an organic-soluble diazotizing agent, tert-butyl nitrite, and copper(II) bromide in acetonitrile, which can be advantageous for substrates sensitive to strong aqueous acids.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) supplies

Step-by-Step Procedure: [6]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (21 g, 121.38 mmol) in acetonitrile (400 mL).

  • Copper Addition: Add copper(II) bromide (CuBr₂, 53.3 g, 239.01 mmol) to the solution and stir the mixture at room temperature for 15 minutes.

  • Diazotization: Slowly add tert-butyl nitrite (24.65 g, 239.04 mmol) dropwise over 20 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.

  • Heating: Heat the mixture to 60 °C and maintain for 30 minutes. Monitor the reaction's completion by TLC (20% ethyl acetate/hexane).

  • Workup: Upon completion, cool the reaction mixture and dilute it with water. Extract the product with ethyl acetate.

  • Filtration and Washing: Filter the extract through a pad of diatomaceous earth. Separate the organic layer, wash it with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to afford the target product as a yellow solid.

Data Presentation

The following table summarizes the key quantitative parameters for the two protocols described.

ParameterProtocol A (NaNO₂/HBr)Protocol B (t-BuONO/MeCN)
Starting Material Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateEthyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Scale 15.0 g (86.6 mmol)21.0 g (121.38 mmol)
Diazotizing Agent Sodium Nitrite (NaNO₂)Tert-butyl Nitrite (t-BuONO)
Bromide Source Copper(I) Bromide (CuBr) / HBrCopper(II) Bromide (CuBr₂)
Solvent 48% aq. HBrAcetonitrile (MeCN)
Temperature 3 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time ~3 hours~1.5 hours
Reported Yield 82% (71% + 11% from mother liquor)[5]87.4%[6]
Product Appearance White needles[5]Yellow solid[6]
Purification Method Column Chromatography & TriturationExtraction & Concentration

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Sandmeyer bromination process, applicable to both protocols with minor variations in the reaction step.

Sandmeyer_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Setup Assemble Reaction Apparatus Start->Setup Reagents Charge Flask with Solvent & Copper Salt Setup->Reagents Cool Cool to Target Temperature Reagents->Cool Diazotization Add Amine & Diazotizing Agent Portion-wise Cool->Diazotization Stir Stir at Defined Temperature & Time Diazotization->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Phase Extract->Wash Concentrate Concentrate under Reduced Pressure Wash->Concentrate Purify Purify Crude Product (Chromatography/Trituration) Concentrate->Purify End Obtain Pure Product Purify->End

Caption: General workflow for the Sandmeyer bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a key building block in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The presence of a bromine atom at the 5-position allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful transformation enables the introduction of diverse aryl and heteroaryl moieties, providing a versatile platform for the synthesis of novel drug candidates.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound proceeds via a palladium-catalyzed cycle involving an aryl or heteroaryl boronic acid in the presence of a suitable base and phosphine ligand. A particularly effective catalyst system for this transformation is Palladium(II) acetate (Pd(OAc)₂) in combination with the Xantphos ligand.[1]

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Thiadiazole Ethyl 5-bromo- 1,3,4-thiadiazole-2-carboxylate Product Ethyl 5-R-1,3,4-thiadiazole- 2-carboxylate Thiadiazole->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->Product Catalyst Pd(OAc)₂/Xantphos Base Base (e.g., NMM) Solvent Solvent (e.g., Dioxane)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Scope and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids. The data is representative of typical outcomes for this type of reaction under optimized conditions.

EntryBoronic Acid (R-B(OH)₂)ProductExpected Yield (%)
1Phenylboronic acidEthyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate85-95
24-Methoxyphenylboronic acidEthyl 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate88-98
34-Fluorophenylboronic acidEthyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate82-92
43-Chlorophenylboronic acidEthyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate80-90
52-Thiopheneboronic acidEthyl 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-carboxylate75-85
63-Pyridinylboronic acidEthyl 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate70-80

Experimental Protocols

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • N-Methylmorpholine (NMM) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Detailed Experimental Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), Palladium(II) acetate (0.02-0.05 equiv.), and Xantphos (0.04-0.10 equiv.).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

    • Add the base, such as N-Methylmorpholine (NMM) (2.0-3.0 equiv.), to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-substituted-1,3,4-thiadiazole-2-carboxylate.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Setup 1. Reaction Setup (Reactants & Catalyst) Inert 2. Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Addition 3. Reagent Addition (Solvent & Base) Inert->Addition Reaction 4. Reaction (Heating & Stirring) Addition->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Workup 5. Work-up (Extraction & Washing) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a robust and highly versatile method for the synthesis of a diverse library of 5-aryl- and 5-heteroaryl-1,3,4-thiadiazole derivatives. The use of a Pd(OAc)₂/Xantphos catalyst system provides high yields and excellent functional group tolerance, making this protocol highly valuable for medicinal chemistry and drug discovery programs. The detailed procedures and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field.

References

Application of "Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate" in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique electronic and structural features of the 1,3,4-thiadiazole ring system contribute to its metabolic stability and ability to interact with various biological targets.[2][3]

"Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate" is a key synthetic intermediate that serves as a versatile building block for the generation of diverse libraries of 1,3,4-thiadiazole derivatives. The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position provides two reactive sites for facile chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity. While the direct antimicrobial activity of "this compound" may be limited, its primary application lies in its role as a precursor to novel antimicrobial candidates.[4]

Application Notes

"this compound" is a crucial starting material for the synthesis of a wide array of 1,3,4-thiadiazole derivatives with potential antimicrobial activities. The bromine atom can be readily displaced by various nucleophiles, and the ester group can be hydrolyzed or converted to amides, hydrazides, or other functional groups. These modifications allow for the introduction of diverse pharmacophores to modulate the compound's physicochemical properties and biological activity.

Derivatives synthesized from this scaffold have shown promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as enzyme function and biochemical pathways.[1]

Representative Antimicrobial Activity of Derivatives

The following table summarizes the antimicrobial activity of representative 1,3,4-thiadiazole derivatives synthesized using "this compound" as a precursor. It is important to note that the activity is highly dependent on the specific modifications made to the core structure.

Derivative ClassTarget MicroorganismMIC Range (µg/mL)Reference Compound
Pyrrolamide DerivativesStaphylococcus aureus0.125Ciprofloxacin
Imidazo[2,1-b]-1,3,4-thiadiazolesStaphylococcus aureusModerate ActivityAmpicillin
Imidazo[2,1-b]-1,3,4-thiadiazolesCandida albicansModerate ActivityAmphotericin B
Imidazo[2,1-b]-1,3,4-thiadiazolesPseudomonas aeruginosaSlight ActivityGentamicin
Imidazo[2,1-b]-1,3,4-thiadiazolesEscherichia coliSlight ActivityGentamicin

Experimental Protocols

The following protocols provide a general framework for the synthesis of antimicrobial derivatives from "this compound" and their subsequent antimicrobial evaluation.

Protocol 1: Synthesis of a Pyrrolamide Derivative

This protocol describes a general procedure for the synthesis of a pyrrolamide derivative, a class of compounds that has shown potential as DNA gyrase inhibitors.[4]

Materials:

  • This compound

  • A suitable amine-containing pyrrolamide precursor

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound and the pyrrolamide precursor in DMF.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove DMF and excess reagents.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis_Workflow Start This compound + Pyrrolamide Precursor Reaction Dissolve in DMF Add DIPEA Heat to 60°C Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Purified Pyrrolamide Derivative Characterization->End

Synthesis workflow for a pyrrolamide derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against bacterial and fungal strains.[3]

Materials:

  • Synthesized 1,3,4-thiadiazole derivative

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to the standard density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of test compound Dilution Serial two-fold dilutions in 96-well plate Compound_Prep->Dilution Inoculation Inoculate wells with microbial suspension Dilution->Inoculation Inoculum_Prep Prepare and standardize microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plates (e.g., 37°C, 24h) Inoculation->Incubation Observation Visually inspect for growth Incubation->Observation MIC_Determination Determine MIC value Observation->MIC_Determination

Workflow for MIC determination by broth microdilution.

Proposed Mechanism of Action

The precise mechanism of action of 1,3,4-thiadiazole derivatives can vary depending on their substitution patterns. However, several general mechanisms have been proposed for their antimicrobial effects. These include the inhibition of essential enzymes, disruption of microbial cell membranes, and interference with nucleic acid synthesis. For instance, some thiadiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[4]

Mechanism_of_Action cluster_targets Potential Microbial Targets Thiadiazole 1,3,4-Thiadiazole Derivative Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Thiadiazole->Enzyme Membrane Cell Membrane Disruption Thiadiazole->Membrane Nucleic_Acid Nucleic Acid Synthesis Interference Thiadiazole->Nucleic_Acid Antimicrobial_Effect Antimicrobial Effect Enzyme->Antimicrobial_Effect Membrane->Antimicrobial_Effect Nucleic_Acid->Antimicrobial_Effect

Proposed mechanisms of antimicrobial action.

Conclusion

"this compound" represents a valuable and versatile scaffold in the field of antimicrobial drug discovery. While not a potent antimicrobial agent itself, its utility as a synthetic intermediate allows for the creation of large and diverse libraries of 1,3,4-thiadiazole derivatives. The systematic exploration of these derivatives, guided by the protocols outlined above, holds significant promise for the identification of novel and effective antimicrobial agents to combat the growing challenge of drug-resistant pathogens. Further research into the specific mechanisms of action of these derivatives will be crucial for their development into clinically useful drugs.

References

Application Notes and Protocols: Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate as a Precursor for Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1] This is attributed in part to its bioisosteric relationship with pyrimidine, allowing it to interfere with DNA replication processes.[2] The mesoionic nature of the 1,3,4-thiadiazole ring facilitates crossing cellular membranes, enhancing bioavailability and interaction with biological targets.[3] Among the various derivatives, those synthesized from Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate have emerged as promising candidates for the development of novel anticancer agents. This key intermediate provides a versatile platform for introducing a wide range of substituents at the 5-position, primarily through cross-coupling reactions, leading to the generation of libraries of compounds with potential therapeutic value.

Recent studies have highlighted the role of 1,3,4-thiadiazole derivatives as inhibitors of crucial signaling pathways implicated in cancer progression. Notably, derivatives of the 1,3,4-thiadiazole-2-carboxamide scaffold have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to tumor growth, metastasis, and angiogenesis.[4][5] Furthermore, other derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][7] These findings underscore the potential of this compound as a valuable precursor for the discovery and development of next-generation cancer therapeutics.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative 1,3,4-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole-2-carboxamide Derivatives against c-Met Kinase and Selected Cancer Cell Lines [4][5]

Compound IDR1R2c-Met IC50 (nM)MKN-45 IC50 (µM)MDA-MB-231 IC50 (µM)
51a HC6H556.64>50>50
51b H4-F-C6H450.15>50>50
51c HC6H545.6742.15>50
51d H4-F-C6H441.5338.92>50
51ak (structure not shown)(structure not shown)Not reported15.2325.67
51am (structure not shown)(structure not shown)Not reported8.9719.84
51an (structure not shown)(structure not shown)Not reported12.4522.31
Foretinib (Control) --Not reported10.1128.93

Table 2: Cytotoxic Activity of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [8][9]

Compound IDCancer Cell LineIC50 (µM)Doxorubicin IC50 (µM)
Compound 1 Renal (RXF393)7.01 ± 0.3913.54 ± 0.82
Colon (HT29)24.3 ± 1.2913.50 ± 0.71
Melanoma (LOX IMVI)9.55 ± 0.516.08 ± 0.32
Normal (WI 38)46.20 ± 2.5918.13 ± 0.93

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor compound via a Sandmeyer-type reaction from the corresponding amino-thiadiazole.[4][10]

Materials:

  • 5-Amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester

  • Copper(I) Bromide (CuBr)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO2)

  • Dichloromethane (CH2Cl2)

  • 10% aqueous Sodium thiosulfate (Na2S2O3)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a three-neck round-bottom flask equipped with a stirrer, add CuBr (0.1 equivalents) and 48% aqueous HBr.

  • Cool the resulting purple solution to 0-5 °C in an ice bath.

  • Prepare a solid mixture of 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester (1 equivalent) and sodium nitrite (4.5 equivalents).

  • Add the solid mixture portion-wise to the cooled HBr solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Dilute the reaction mixture with CH2Cl2 and wash with 10% aqueous Na2S2O3.

  • Separate the organic layer and extract the aqueous layer three times with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20-25% EtOAc/Hexanes) to yield this compound as a white to off-white solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of the precursor with various arylboronic acids to synthesize 5-aryl-1,3,4-thiadiazole-2-carboxylates.[4][11][12]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4, or Pd2(dba)3) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, SPhos) (if required by the catalyst)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and the base (e.g., K3PO4, 2 equivalents). If required, add degassed water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1,3,4-thiadiazole-2-carboxylate derivative.

Protocol 3: Hydrolysis and Amide Coupling to form 1,3,4-Thiadiazole-2-carboxamides

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation.[4]

Materials:

  • Ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl)

  • Amine (R-NH2)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, CH2Cl2)

Procedure (Hydrolysis):

  • Dissolve the ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate in a mixture of MeOH/THF and water.

  • Add an excess of LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the 5-aryl-1,3,4-thiadiazole-2-carboxylic acid.

Procedure (Amide Coupling):

  • To a solution of the 5-aryl-1,3,4-thiadiazole-2-carboxylic acid in an anhydrous solvent (e.g., DMF), add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature until the reaction is complete.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final 5-aryl-1,3,4-thiadiazole-2-carboxamide derivative.

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Anticancer Compounds A Ethyl 5-amino-1,3,4- thiadiazole-2-carboxylate B Ethyl 5-bromo-1,3,4- thiadiazole-2-carboxylate A->B Sandmeyer Bromination C Ethyl 5-aryl-1,3,4- thiadiazole-2-carboxylate B->C Suzuki-Miyaura Coupling D 5-Aryl-1,3,4-thiadiazole- 2-carboxylic acid C->D Hydrolysis E 5-Aryl-1,3,4-thiadiazole- 2-carboxamide (Anticancer Compound) D->E Amide Coupling

Caption: Synthetic pathway from the starting material to the final anticancer compounds.

Signaling Pathways

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.

References

Application Notes and Protocols for the Derivatization of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a bioisostere of the pyrimidine ring and is present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2][3]. The presence of a bromine atom at the 5-position provides a reactive handle for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. This document provides detailed protocols for two key derivatization reactions of this compound: the Suzuki-Miyaura coupling for the synthesis of 5-aryl derivatives and nucleophilic aromatic substitution for the introduction of amine and thiol moieties.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve leveraging the reactivity of the carbon-bromine bond. The two principal and widely applicable methods are:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position[3].

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates the displacement of the bromide by various nucleophiles, such as amines and thiols, to furnish 5-amino and 5-thioether derivatives, respectively[4][5].

These derivatization approaches allow for the systematic exploration of the structure-activity relationship (SAR) of 1,3,4-thiadiazole-based compounds, aiding in the development of novel therapeutic agents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylates

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and Xantphos (0.04-0.10 equiv.).

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and a minimal amount of deionized water.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the substitution of the 5-bromo group with amine or thiol nucleophiles.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) or Thiol (e.g., thiophenol)

  • A suitable base (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium hydride (NaH) for thiols)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure for Amination:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent.

  • Add the amine (1.1-2.0 equiv.) and the base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Heat the reaction mixture to 60-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate derivative.

Procedure for Thiolation:

  • To a solution of the thiol (1.1 equiv.) in anhydrous THF or DMF under an inert atmosphere, add a base such as sodium hydride (1.1 equiv.) at 0 °C and stir for 30 minutes.

  • Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the ethyl 5-(arylthio)-1,3,4-thiadiazole-2-carboxylate.

Data Presentation

The following table summarizes representative derivatization reactions of this compound and related compounds, including reaction conditions and reported yields.

EntryReactantCoupling Partner/NucleophileCatalyst/BaseSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundArylboronic AcidPd(OAc)₂/Xantphos, NMMNot specifiedNot specifiedNot specifiedEthyl 5-aryl-1,3,4-thiadiazole-2-carboxylateHigh
22-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamidePiperazine derivativesTriethylamineBenzeneReflux16-20N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives72-85
34,7-Dibromo[1][6][7]thiadiazolo[3,4-d]pyridazineThiophenol-CHCl₃RTNot specified4,7-bis(phenylthio)[1][6][7]thiadiazolo[3,4-d]pyridazineNot specified

Note: Data for Entry 1 is based on a description of a high-yielding reaction[3]. Entries 2 and 3 are from reactions on similar heterocyclic systems and are illustrative of the potential reactions[4][5].

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Derivatization cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound suzuki_reagents Arylboronic Acid, Pd(OAc)2/Xantphos, Base start->suzuki_reagents Option 1 snar_reagents Amine or Thiol, Base start->snar_reagents Option 2 suzuki_reaction Reaction in 1,4-Dioxane/H2O 80-110°C suzuki_reagents->suzuki_reaction suzuki_workup Work-up & Purification suzuki_reaction->suzuki_workup suzuki_product Ethyl 5-aryl-1,3,4-thiadiazole- 2-carboxylate suzuki_workup->suzuki_product snar_reaction Reaction in DMF or THF 60-100°C snar_reagents->snar_reaction snar_workup Work-up & Purification snar_reaction->snar_workup snar_product Ethyl 5-(amino/thio)-1,3,4-thiadiazole- 2-carboxylate snar_workup->snar_product

Caption: General workflow for the derivatization of this compound.

Hypothetical Signaling Pathway Inhibition

Given that 1,3,4-thiadiazole derivatives often exhibit anticancer activity, a potential mechanism of action could be the inhibition of a key signaling pathway involved in cell proliferation, such as a kinase pathway.

signaling_pathway Hypothetical Inhibition of a Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Thiadiazole Derivative Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiadiazole derivative.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antimicrobial activity of newly synthesized thiadiazole derivatives. The two primary methods covered are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method (Kirby-Bauer Test) for preliminary screening of antimicrobial activity.

Introduction to Thiadiazole Derivatives in Antimicrobial Research

Thiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 1,3,4-thiadiazole scaffold, in particular, is a versatile pharmacophore found in numerous compounds with antibacterial, antifungal, and other therapeutic properties.[1][2][3] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial enzymes and pathways.[2] The evaluation of new thiadiazole derivatives for their antimicrobial efficacy is a critical step in the discovery of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.

Quantitative Antimicrobial Activity Data of Thiadiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for various thiadiazole derivatives against different microbial strains as reported in the literature. This data serves as a reference for the expected activity of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiadiazole Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivative (14a)Bacillus polymyxa2.5[1]
2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivative (14a)Pseudomonas aeruginosa>100[1]
Gallic acid amide derivative with 1,3,4-thiadiazole core (21b)Vibrio harveyi31.3[1]
1,3,4-thiadiazole derivative (23p)Staphylococcus epidermidis31.25[1]
1,3,4-thiadiazole derivative (23p)Micrococcus luteus15.63[1]
2-amino-1,3,4-thiadiazole derivatives (25a-l)E. coli, P. aeruginosa, S. faecalis, MRSA, MSSA126 - 1024[1]
1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivative (4l)Staphylococcus aureus ATCC 2592331.25[4]
1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivative (6h)Bacillus subtilis ATCC 663315.63[4]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolEscherichia coli, Bacillus cereus, Staphylococcus epidermidis800[5]
1,3,4-thiadiazole derivative (5b)Jurkat and MT2 cell lines (Cytotoxicity)Necrosis after 24h[6]
Imidazo[2,1-b][7][8][9]thiadiazole derivativesStaphylococcus aureus0.03[10]
Imidazo[2,1-b][7][8][9]thiadiazole derivativesBacillus subtilis0.03[10]
Imidazo[2,1-b][7][8][9]thiadiazole derivativesEscherichia coli0.5[10]

Table 2: Zone of Inhibition of Selected Thiadiazole Derivatives

Compound/DerivativeTest OrganismZone of Inhibition (mm)Reference
Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48)Staphylococcus aureus18.96[1]
Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48)Bacillus pumilus18.20[1]
Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48)Escherichia coli17.33[1]
Substituted 1,2,3-thiadiazole (4b) at 10 µg/mLCandida albicans25[11]
Substituted 1,2,3-thiadiazole (4b) at 10 µg/mLEscherichia coli21[11]
Substituted 1,2,3-thiadiazole (4a) at 10 µg/mLCandida albicans11[11]
Substituted 1,2,3-thiadiazole (4a) at 10 µg/mLEscherichia coli16[11]

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][12]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium[8][13]

  • Thiadiazole derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Microbial culture (bacterial or fungal)

  • 0.5 McFarland turbidity standard[14]

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each thiadiazole derivative.

    • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate using MHB to achieve a range of final concentrations.[8] Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14]

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted microbial suspension to each well containing the test compound dilutions. The final volume in each well will be 100 µL.

    • Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).[8]

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in a non-CO₂ incubator.[12][13]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity.[8]

    • The MIC is the lowest concentration of the thiadiazole derivative at which there is no visible growth (clear well).[8][12]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_compounds Prepare Serial Dilutions of Thiadiazole Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Visually Assess for Turbidity incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end_node End determine_mic->end_node Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_disks Impregnate Sterile Disks with Thiadiazole Derivatives start->prep_disks inoculate Inoculate MHA Plate (Lawn Culture) prep_inoculum->inoculate place_disks Place Disks on Agar Surface prep_disks->place_disks inoculate->place_disks incubate Incubate Plate (35-37°C, 16-24h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results end_node End interpret_results->end_node Thiadiazole_MoA cluster_targets Potential Microbial Targets cluster_effects Resulting Cellular Effects cluster_outcome Final Outcome Thiadiazole Thiadiazole Derivative Enzymes Essential Enzymes (e.g., Kinases, Topoisomerases) Thiadiazole->Enzymes Inhibition CellWall Cell Wall Components Thiadiazole->CellWall Interference DNA Microbial DNA Thiadiazole->DNA Intercalation/ Binding EnzymeInhibition Inhibition of Metabolic Pathways Enzymes->EnzymeInhibition CellWallDisruption Disruption of Cell Integrity CellWall->CellWallDisruption DNADamage Inhibition of Replication and Transcription DNA->DNADamage CellDeath Bacteriostatic or Bactericidal Effect EnzymeInhibition->CellDeath CellWallDisruption->CellDeath DNADamage->CellDeath

References

Application Notes and Protocols for High-Throughput Screening of 1,3,4-Thiadiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the high-throughput screening (HTS) of 1,3,4-thiadiazole compound libraries. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] These protocols are designed to be adaptable for screening against various biological targets and cell lines.

Introduction to 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is considered a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes.[4] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows for enhanced cell membrane permeability and interaction with biological targets.[4] Derivatives of this scaffold have shown potent activity against a variety of targets, including but not limited to carbonic anhydrases, kinases (such as Src, Abl, and Akt), topoisomerase II, and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][5]

Data Presentation: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines, as reported in recent literature.

Table 1: Cytotoxic Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)LoVo (Colon)A549 (Lung)Hela (Cervical)SMMC-7721 (Hepatoma)C6 (Glioma)SKOV-3 (Ovarian)HCT-116 (Colon)HepG2 (Hepatoma)
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole49.653.4
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)23.292.44
Ciprofloxacin-based derivative 1h2.793.58
Honokiol derivative 8a4.611.62
Honokiol derivatives 8d-f1.62 - 10.211.62 - 10.211.62 - 10.211.62 - 10.211.62 - 10.211.62 - 10.21
Bromophenyl derivative 29i-k0.77 - 3.430.77 - 3.43
Pyridine derivatives 18a-h2.03 - 37.562.03 - 37.56
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3)22.00
N-(p-tolyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (4)18.50
Disulfide derivative 6a1.62
Disulfide derivative 6c3.65
Disulfide derivative 7g3.59
Disulfide derivative 8f3.71
Disulfide derivative 8g3.21
Disulfide derivative 6f3.22
Disulfide derivative 7c2.25
Disulfide derivative 7e2.85

Data compiled from multiple sources.[1][4][6][7][8][9]

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening for Cytotoxicity

This protocol outlines a generalized method for assessing the cytotoxic effects of a 1,3,4-thiadiazole library on cancer cell lines using a colorimetric assay such as MTT, MTS, or CCK-8.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, LoVo)[6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1,3,4-Thiadiazole compound library dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or CCK-8 reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Positive control (e.g., Cisplatin or Doxorubicin)[10]

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in a complete medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well of the microplate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 1,3,4-thiadiazole compounds from the library stock solutions in a complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM).

    • Include wells for vehicle control (medium with DMSO) and positive control (medium with a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[6]

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration.

    • Determine the IC50 value (the concentration of a compound that inhibits cell growth by 50%) for each active compound using non-linear regression analysis.

Protocol 2: In Vitro Antibacterial Screening (Broth Microdilution Assay)

This protocol describes a method for determining the minimum inhibitory concentration (MIC) of 1,3,4-thiadiazole compounds against bacterial strains.

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 1,3,4-Thiadiazole compound library dissolved in DMSO.

  • Positive control (e.g., Ampicillin or other standard antibiotics).[2]

  • 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

2. Procedure:

  • Compound Preparation:

    • Perform serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with inoculum and DMSO).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway: Akt Inhibition

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways. The Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a common strategy in cancer therapy.[8]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Akt Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Simplified Akt signaling pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign of a 1,3,4-thiadiazole library.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Library 1,3,4-Thiadiazole Compound Library (in DMSO) Dispensing Compound Dispensing (Automated) Library->Dispensing AssayPlate Assay Plate Preparation (e.g., Cell Seeding) AssayPlate->Dispensing Incubation Incubation (e.g., 48 hours) Dispensing->Incubation Detection Signal Detection (e.g., Absorbance Reading) Incubation->Detection Data Raw Data Processing Detection->Data HitID Hit Identification (Primary Hits) Data->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for high-throughput screening of a 1,3,4-thiadiazole library.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine, in this case, Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate, followed by a copper-catalyzed displacement of the diazonium group with a bromide ion. This reaction offers a reliable pathway to introduce a bromine atom onto the thiadiazole ring.

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A2: Temperature control is paramount. The diazotization step, where the amino group is converted to a diazonium salt, must be conducted at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1] The subsequent reaction with the copper(I) bromide catalyst may be performed at a slightly elevated temperature, but this is highly dependent on the specific protocol.

Q3: Are there any common side products to be aware of during this synthesis?

A3: Yes, common side products in Sandmeyer reactions include phenols, which form from the reaction of the diazonium salt with water, and biaryl compounds resulting from the coupling of two aryl radicals.[1] Additionally, incomplete diazotization can leave unreacted starting material, and azo compounds can form if the diazonium salt couples with the starting amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Possible Cause 1.1: Incomplete Diazotization

  • Symptoms: Presence of a significant amount of starting material (Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate) in the crude product, often observed by TLC or NMR analysis.

  • Troubleshooting Steps:

    • Ensure adequate acidity: The reaction medium must be sufficiently acidic to generate nitrous acid (HNO₂) in situ from sodium nitrite.

    • Verify nitrite quality: Use fresh, high-quality sodium nitrite or tert-butyl nitrite.

    • Control addition rate: Add the nitrite solution slowly to the amine solution at 0-5°C to maintain the low temperature and allow for complete reaction.

    • Check for excess nitrous acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue color indicates that the diazotization is likely complete.

Possible Cause 1.2: Decomposition of the Diazonium Salt

  • Symptoms: Vigorous gas evolution (N₂) during the reaction, formation of dark, tarry byproducts, and the presence of phenolic impurities.

  • Troubleshooting Steps:

    • Strict temperature control: Maintain the temperature of the diazotization and the subsequent Sandmeyer reaction strictly within the recommended range (typically 0-5°C for diazotization).

    • Use the diazonium salt immediately: The diazonium salt is unstable and should be used in the next step as soon as it is formed.

    • Ensure proper pH: The reaction should be kept acidic to stabilize the diazonium salt.

Possible Cause 1.3: Inactive Copper Catalyst

  • Symptoms: The reaction stalls after the formation of the diazonium salt, with little to no conversion to the bromo-thiadiazole.

  • Troubleshooting Steps:

    • Use Copper(I) bromide: The active catalyst in the Sandmeyer reaction is Cu(I). If using Cu(II) salts, a reducing agent may be necessary.

    • Ensure catalyst solubility: The copper salt should be adequately dissolved or suspended in the reaction medium.

    • Consider catalyst loading: While catalytic amounts are often sufficient, stoichiometric amounts of copper bromide are used in some protocols.

Issue 2: Presence of Significant Impurities in the Product

Possible Cause 2.1: Phenol Formation

  • Symptoms: A major byproduct that can be difficult to separate from the desired product.

  • Troubleshooting Steps:

    • Minimize water content: While some water is often necessary as a solvent, excess water can promote the formation of the phenol byproduct.

    • Maintain low temperature: As mentioned previously, higher temperatures accelerate the decomposition of the diazonium salt to the phenol.

Possible Cause 2.2: Unreacted Starting Material

  • Symptoms: The final product is contaminated with Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate.

  • Troubleshooting Steps:

    • Address incomplete diazotization: Refer to the troubleshooting steps for "Incomplete Diazotization."

    • Purification: Unreacted starting material can often be removed by column chromatography.

Experimental Protocols

Protocol A: Sandmeyer Reaction using CuBr/HBr and Sodium Nitrite

This protocol is adapted from a patented procedure.[2]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, charge Copper(I) bromide (CuBr) and a 48% aqueous solution of hydrobromic acid (HBr).

  • Cooling: Cool the solution to an internal temperature of 3°C using an ice bath.

  • Addition of Reactants: Add a solid mixture of Ethyl 5-amino-[2][3][4]thiadiazole-2-carboxylic acid ethyl ester and sodium nitrite (NaNO₂) portion-wise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography.

Protocol B: Sandmeyer-type Reaction using CuBr₂ and tert-Butyl Nitrite

This protocol provides an alternative using a different copper source and diazotizing agent.[5]

  • Reaction Setup: Dissolve Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate in acetonitrile.

  • Addition of Copper Salt: Add copper(II) bromide (CuBr₂) with stirring at room temperature.

  • Diazotization: Slowly add tert-butyl nitrite dropwise over 20 minutes.

  • Reaction: Continue stirring at room temperature for 30 minutes, then warm the mixture to 60°C for 30 minutes.

  • Work-up: Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Data Presentation

ParameterProtocol AProtocol B
Starting Material Ethyl 5-amino-[2][3][4]thiadiazole-2-carboxylic acid ethyl esterEthyl 2-amino-1,3,4-thiadiazole-5-carboxylate
Bromine Source CuBr in HBrCuBr₂
Diazotizing Agent Sodium Nitrite (NaNO₂)tert-Butyl Nitrite
Solvent Aqueous HBr / CH₂Cl₂Acetonitrile
Reaction Temperature 3°C to Room TemperatureRoom Temperature to 60°C
Reported Yield ~82% (combined from two crops)[2]87.4%[5]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material Synthesis cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification start_material Thiosemicarbazide + Ethyl oxalyl monochloride amino_thiadiazole Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate start_material->amino_thiadiazole Cyclization diazotization Diazotization (NaNO2/H+ or t-BuONO) 0-5°C amino_thiadiazole->diazotization diazonium_salt Intermediate Diazonium Salt diazotization->diazonium_salt sandmeyer_step Copper-catalyzed Bromination (CuBr/CuBr2) diazonium_salt->sandmeyer_step product Ethyl 5-bromo-1,3,4- thiadiazole-2-carboxylate sandmeyer_step->product workup Work-up (Extraction, Washing) product->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield start Low Yield Observed check_sm Check for unreacted starting material (TLC/NMR) start->check_sm sm_present Significant SM present check_sm->sm_present incomplete_diazo Incomplete Diazotization sm_present->incomplete_diazo Yes no_sm Little to no SM present sm_present->no_sm No check_byproducts Analyze byproducts (Tarry material, phenol spots) no_sm->check_byproducts byproducts_present Decomposition products present check_byproducts->byproducts_present decomposition Diazonium Salt Decomposition byproducts_present->decomposition Yes no_byproducts Clean reaction but low conversion byproducts_present->no_byproducts No catalyst_issue Potential Catalyst Issue no_byproducts->catalyst_issue

Caption: A logical troubleshooting guide for addressing low product yield.

References

Technical Support Center: Overcoming Solubility Issues of 1,3,4-Thiadiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole derivatives, focusing on challenges related to their solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,3,4-thiadiazole derivatives exhibit low aqueous solubility?

A1: The low aqueous solubility of many 1,3,4-thiadiazole derivatives is primarily due to their chemical structure. The thiadiazole ring itself is a relatively nonpolar heterocyclic system.[1][2] Often, these derivatives are synthesized with various substituted aromatic rings and other lipophilic functional groups to enhance their biological activity.[2] This increased lipophilicity, which can be beneficial for crossing cellular membranes, unfortunately, leads to poor solubility in aqueous buffers used in many biological assays.[1]

Q2: My 1,3,4-thiadiazole derivative precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system. You may need to prepare a more concentrated stock solution in DMSO to achieve a low final solvent concentration.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, serial dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Employ Co-solvents: In some cases, using a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), for your stock solution can improve solubility in the final aqueous medium.

  • Incorporate Solubilizing Agents: Consider the use of excipients like cyclodextrins or surfactants in your assay buffer to enhance the solubility of your compound.[3]

Q3: I am observing inconsistent results in my biological assays with the same batch of my 1,3,4-thiadiazole derivative. Could this be a solubility issue?

A3: Yes, inconsistent results are frequently linked to solubility and stability problems.[4] If the compound is not fully dissolved or precipitates over the course of the experiment, the actual concentration exposed to the biological target will vary, leading to poor reproducibility.[4] It is crucial to ensure complete dissolution of the compound in the stock solution and to visually inspect for any precipitation in the final assay medium. Preparing fresh dilutions for each experiment is also recommended.

Q4: Can pH be used to improve the solubility of my 1,3,4-thiadiazole derivative?

A4: The effect of pH on solubility is highly dependent on the specific chemical structure of your 1,3,4-thiadiazole derivative. If the molecule contains acidic or basic functional groups, altering the pH of the buffer to ionize these groups can significantly increase aqueous solubility. For example, a derivative with a basic amine group will be more soluble at a lower pH where it is protonated. Conversely, a derivative with an acidic carboxylic acid group will be more soluble at a higher pH where it is deprotonated. However, it is critical to ensure that the chosen pH is compatible with your biological assay.

Q5: What are some advanced formulation strategies for very poorly soluble 1,3,4-thiadiazole derivatives?

A5: For compounds with extremely low aqueous solubility, more advanced formulation techniques may be necessary:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[5][6]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[7][8]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the molecular level to improve its dissolution rate.

Troubleshooting Guides

Problem 1: Compound Precipitation in Assay Plate

  • Symptom: Visible precipitate in the wells of the assay plate after adding the compound.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the final assay buffer.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect the wells after compound addition.

    • Lower the Concentration: Test a lower concentration range of your compound.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is within the optimal range for both solubility and assay tolerance (typically <0.5%).

    • Change Dilution Method: Use a serial dilution approach instead of a single-step dilution.

    • Pre-warm the Buffer: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.

Problem 2: High Variability in IC50 Values

  • Symptom: Inconsistent IC50 values between replicate experiments.

  • Possible Cause: Incomplete dissolution or precipitation of the compound, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Check Stock Solution: Ensure your DMSO stock is fully dissolved. Gentle warming or sonication may be necessary.

    • Prepare Fresh Dilutions: Avoid using old dilutions, as the compound may precipitate over time.

    • Use Solubilizing Agents: Consider adding a solubilizing agent like a cyclodextrin to the assay buffer.

    • Verify Compound Integrity: Use analytical techniques like HPLC to confirm the purity of your compound.

Quantitative Data on Solubility Enhancement

The following tables provide a summary of quantitative data on the enhancement of solubility for thiadiazole derivatives using different techniques.

Table 1: Solubility Enhancement of a 1,3,4-Thiadiazole Derivative using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

FormulationSolubility (mol·kg⁻¹)Fold Increase
6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide in pure buffer1.66 x 10⁻³1.0
6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide with HP-β-CD11.60 x 10⁻³~7.0

Data adapted from a study on a bioactive thiadiazole derivative.[9]

Table 2: IC50 Values of Representative 1,3,4-Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4
Ciprofloxacin-based 1,3,4-thiadiazole derivative 1hSKOV-33.58
Ciprofloxacin-based 1,3,4-thiadiazole derivative 1lA5492.79

These values, while not direct solubility measurements, highlight the biological relevance of achieving sufficient compound concentration in assays. Data adapted from multiple studies on anticancer 1,3,4-thiadiazole derivatives.[10][11]

Experimental Protocols

Protocol 1: Preparation of a 1,3,4-Thiadiazole Derivative-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a solid inclusion complex of a poorly soluble 1,3,4-thiadiazole derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.

Materials:

  • 1,3,4-thiadiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: Determine the optimal molar ratio of the 1,3,4-thiadiazole derivative to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring to form a clear solution.

  • Complex Formation: Slowly add the powdered 1,3,4-thiadiazole derivative to the HP-β-CD solution while stirring.

  • Equilibration: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained.

  • Characterization: The resulting powder is the inclusion complex. Its improved aqueous solubility should be confirmed by preparing a solution and comparing it to the solubility of the free compound.

Protocol 2: Preparation of a Nanosuspension of a 1,3,4-Thiadiazole Derivative by Wet Milling

This protocol outlines a top-down approach for preparing a nanosuspension of a poorly soluble 1,3,4-thiadiazole derivative to increase its dissolution rate.

Materials:

  • 1,3,4-thiadiazole derivative

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill

Procedure:

  • Stabilizer Solution Preparation: Prepare an aqueous solution of the chosen stabilizer.

  • Pre-suspension Formation: Disperse the 1,3,4-thiadiazole derivative in the stabilizer solution to form a pre-suspension.

  • Milling: Add the milling media to the pre-suspension and mill at high energy for a sufficient duration (this may require optimization, ranging from hours to days) to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling media.

  • Particle Size Analysis: Characterize the particle size and distribution of the nanosuspension using a technique like dynamic light scattering (DLS).

  • Dissolution Testing: Evaluate the dissolution behavior of the nanosuspension compared to the unmilled compound.

Visualizations

experimental_workflow start Start: Poorly soluble 1,3,4-thiadiazole derivative solubility_issue Issue: Precipitation in aqueous assay buffer start->solubility_issue basic_troubleshooting Basic Troubleshooting solubility_issue->basic_troubleshooting Initial Approach advanced_formulation Advanced Formulation solubility_issue->advanced_formulation If basic methods fail optimize_dmso Optimize final DMSO concentration basic_troubleshooting->optimize_dmso serial_dilution Use serial dilution basic_troubleshooting->serial_dilution co_solvents Try co-solvents (e.g., Ethanol, PEG) basic_troubleshooting->co_solvents assay Perform Biological Assay optimize_dmso->assay serial_dilution->assay co_solvents->assay cyclodextrin Cyclodextrin Complexation advanced_formulation->cyclodextrin nanosuspension Nanosuspension Preparation advanced_formulation->nanosuspension solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion cyclodextrin->assay nanosuspension->assay solid_dispersion->assay

Caption: A workflow for troubleshooting solubility issues.

signaling_pathway thiadiazole 1,3,4-Thiadiazole Derivative egfr_her2 EGFR/HER-2 thiadiazole->egfr_her2 inhibits stat3 STAT3 thiadiazole->stat3 inhibits cdk9 CDK9 thiadiazole->cdk9 inhibits caspase Caspase Activation thiadiazole->caspase activates pi3k_akt PI3K/Akt Pathway egfr_her2->pi3k_akt mapk_erk MAPK/ERK Pathway egfr_her2->mapk_erk proliferation Cell Proliferation & Survival stat3->proliferation cdk9->proliferation pi3k_akt->proliferation mapk_erk->proliferation apoptosis Apoptosis caspase->apoptosis

Caption: Anticancer signaling pathways for 1,3,4-thiadiazoles.

References

Stability of "Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate" under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: Based on its chemical structure and supplier recommendations, the compound should be stored at 2-8°C in a dark place under an inert atmosphere. It is supplied as a solid. Proper handling includes using personal protective equipment, as the compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Q2: What are the most likely degradation pathways for this molecule under experimental conditions?

A2: The molecule has several functional groups susceptible to degradation:

  • Ethyl Ester Hydrolysis: The ethyl carboxylate group is prone to hydrolysis under both acidic and, more rapidly, basic conditions.[1][2][3][4] This reaction would yield the corresponding carboxylic acid, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid.

  • Thiadiazole Ring Opening: The 1,3,4-thiadiazole ring, while generally stable and aromatic, can be susceptible to cleavage under harsh nucleophilic or reductive conditions, although this is less common than ester hydrolysis.[5]

  • Debromination: The carbon-bromine bond on the aromatic thiadiazole ring can undergo cleavage, particularly under photolytic (UV light) conditions or in the presence of certain metals or strong reducing agents.

Q3: How does pH affect the stability of the ethyl ester group?

A3: The ethyl ester is susceptible to hydrolysis across a wide pH range. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for simple esters.[1][2] In neutral aqueous solutions, the rate of hydrolysis is generally slow at room temperature but can be accelerated by heat. Reactions involving strong bases (e.g., NaOH, KOH) or even weaker bases (e.g., K2CO3) in protic solvents can lead to significant and rapid conversion of the ester to the corresponding carboxylate.[1][2]

Q4: Is the bromo-substituent stable?

A4: The bromine atom attached to the thiadiazole ring is part of an electron-deficient heteroaromatic system, which makes it susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, bromo-aromatic compounds can be sensitive to light, potentially leading to homolytic cleavage of the C-Br bond and subsequent radical reactions.[6] It is advisable to protect reactions from direct light if debromination is a concern.

Troubleshooting Guide

Issue: I am observing a significant loss of my starting material during a reaction in a basic aqueous solution (e.g., using NaHCO₃ or K₂CO₃). What is likely happening?

  • Probable Cause: You are likely observing base-catalyzed hydrolysis of the ethyl ester. The product, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid, is significantly more polar than the starting material.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze a sample of your reaction mixture by TLC or LC-MS. The degradation product should appear as a new, more polar spot (lower Rf on normal phase TLC) and have a mass corresponding to the carboxylic acid.

    • Modify Conditions: If the ester functionality is critical, switch to non-aqueous, aprotic conditions. If the reaction must be run in the presence of a base, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) in an anhydrous solvent (e.g., THF, DCM).

    • Lower Temperature: If aqueous basic conditions are unavoidable, run the reaction at a lower temperature (e.g., 0°C) to minimize the rate of hydrolysis.

Issue: My reaction mixture is turning a different color and I'm seeing multiple unexpected spots on my TLC plate after exposure to ambient light.

  • Probable Cause: The compound may be undergoing photolytic degradation. The C-Br bond is a potential site for light-induced cleavage, which can initiate a cascade of radical reactions, leading to multiple byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment with the reaction vessel wrapped in aluminum foil or conducted in a dark fume hood to exclude light.

    • Run a Control: Expose a solution of your starting material in the reaction solvent to the same light conditions (without other reagents) to confirm its photosensitivity.

    • Analyze Byproducts: If possible, use LC-MS to identify the masses of the byproducts. A mass corresponding to the debrominated compound would strongly suggest a photolytic pathway.

Issue: I am performing a nucleophilic substitution reaction to displace the bromine, but I am getting low yields and recovery of my starting material.

  • Probable Cause: The 1,3,4-thiadiazole ring is electron-deficient, which should activate the bromine for nucleophilic aromatic substitution. However, several factors could lead to low yields.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a suitable polar aprotic solvent (e.g., DMF, DMSO, NMP) that can solvate the nucleophile and facilitate the reaction.

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature incrementally (e.g., from 80°C to 120°C).

    • Nucleophile Strength: A weak nucleophile may not be reactive enough. Consider using a stronger nucleophile or activating your current one (e.g., by converting an alcohol to its corresponding alkoxide with a strong base like NaH).

    • Side Reactions: Be aware of competing side reactions, such as hydrolysis of the ester group if conditions are not anhydrous.

Data Presentation: Hypothetical Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[7][8][9] The following table summarizes hypothetical results for this compound to illustrate how stability data is presented.

Condition Reagent/Parameters Time Temp. % Degradation (Hypothetical) Primary Degradant (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 h60°C~5%5-bromo-1,3,4-thiadiazole-2-carboxylic acid
Basic Hydrolysis 0.1 M NaOH4 h25°C>95%5-bromo-1,3,4-thiadiazole-2-carboxylic acid
Oxidative 3% H₂O₂24 h25°C~10-15%N-oxide or other oxidized species
Photolytic UV Light (254 nm)8 h25°C~20-25%Ethyl 1,3,4-thiadiazole-2-carboxylate
Thermal Solid State72 h80°C<2%Not significant

Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for stress testing to identify potential degradation products and pathways.[10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature.

  • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. Run a parallel sample wrapped in foil as a dark control.

  • Thermal Degradation: Place a sample of the solid compound in a 70°C oven.

3. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including a non-degraded control, by a stability-indicating method, typically HPLC-UV/MS, to quantify the parent compound and identify degradants.

Visualizations

Hypothetical Degradation Pathways

main Ethyl 5-bromo-1,3,4- thiadiazole-2-carboxylate acid 5-bromo-1,3,4-thiadiazole- 2-carboxylic acid main->acid Acid/Base Hydrolysis dehalogenated Ethyl 1,3,4-thiadiazole- 2-carboxylate main->dehalogenated Photolysis (UV) or Reduction

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Testing

start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, UV, etc.) start->stress sample Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze report Quantify Degradation & Identify Byproducts analyze->report

Caption: General workflow for a forced degradation study.

References

Common byproducts in the synthesis of "Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Sandmeyer-type diazotization-bromination of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This involves the conversion of the amino group to a diazonium salt using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of a bromide source (e.g., hydrobromic acid or copper(II) bromide), followed by the displacement of the diazonium group with a bromide ion, often catalyzed by a copper salt.

Q2: What are the key reaction parameters to control during the synthesis?

A2: Temperature control is critical. The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The rate of addition of the nitrite source should also be carefully controlled to prevent a rapid exothermic reaction and the formation of byproducts. The choice of solvent and the acid concentration are also important factors that can influence the reaction yield and purity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method to monitor the consumption of the starting material, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.[1] A suitable eluent system, such as 20% ethyl acetate in hexane, can be used to separate the starting material from the less polar product.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective bromination.1. Ensure the use of a fresh source of nitrite and adequate acid concentration. Control the addition rate and maintain a low temperature (0-5 °C). 2. Avoid allowing the reaction temperature to rise above 5 °C during and after the addition of the nitrite. Use the diazonium salt immediately in the next step.[2] 3. Ensure the use of a suitable bromide source and copper catalyst in sufficient quantities.
Presence of a Dark-Colored Reaction Mixture Formation of azo dye byproducts from the coupling of the diazonium salt with unreacted starting material or other aromatic species.Maintain a low temperature and ensure complete diazotization before allowing the reaction to warm up. The purification step (column chromatography) should effectively remove these colored impurities.
Product Contaminated with Starting Material Incomplete reaction.Increase the reaction time or the equivalents of the diazotization and bromination reagents. Monitor the reaction by TLC until the starting material is fully consumed.
Formation of a Phenolic Byproduct (Ethyl 5-hydroxy-1,3,4-thiadiazole-2-carboxylate) Reaction of the diazonium salt with water.Use anhydrous solvents and reagents where possible. Minimize the amount of water in the reaction mixture.
Product Undergoes Hydrolysis or Decarboxylation The ester group can be sensitive to acidic or basic conditions, and the carboxylic acid is prone to decarboxylation.[3]Use mild reaction and work-up conditions. Avoid prolonged exposure to strong acids or bases and high temperatures during purification.

Experimental Protocols

Key Experiment: Synthesis of this compound

Method 1: Using Sodium Nitrite and HBr/CuBr [4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and gas outlet, a mixture of copper(I) bromide (0.1 equivalents) in 48% aqueous hydrobromic acid is prepared.

  • Diazotization: The solution is cooled to 0-5 °C in an ice bath. A solid mixture of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (1.0 equivalent) and sodium nitrite (4.5 equivalents) is added portion-wise, maintaining the internal temperature below 5 °C.

  • Reaction Progression: The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium thiosulfate solution to remove any unreacted bromine. The organic layer is then washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Method 2: Using tert-Butyl Nitrite and CuBr₂ [1]

  • Reaction Setup: Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Copper(II) bromide (2.0 equivalents) is added to the solution and stirred.

  • Diazotization and Bromination: tert-Butyl nitrite (2.0 equivalents) is added dropwise to the mixture at room temperature.

  • Heating: After the addition, the reaction mixture is stirred at room temperature for a period and then warmed to a higher temperature (e.g., 60 °C).

  • Work-up and Purification: The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product start Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate diazotization Diazotization (0-5 °C) start->diazotization reagents NaNO₂ / HBr / CuBr or t-BuONO / CuBr₂ reagents->diazotization bromination Sandmeyer Bromination diazotization->bromination workup Aqueous Work-up bromination->workup chromatography Column Chromatography workup->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Potential Issues cluster_solutions Corrective Actions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproduct_formation Byproduct Formation? start->byproduct_formation decomposition Product Decomposition? start->decomposition check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents Yes optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp Yes purification Improve Purification Protocol byproduct_formation->purification Yes mild_conditions Use Milder Work-up Conditions decomposition->mild_conditions Yes

Caption: Troubleshooting logic for synthesis optimization.

References

Column chromatography techniques for purifying "Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of "Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate".

Troubleshooting Guide

Problem: My compound is not separating from impurities.

  • Q1: I see overlapping spots on my TLC plate, including what I suspect is the starting material, "Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate". What should I do?

    A1: Poor separation is often a result of an inappropriate solvent system. The polarity of your mobile phase may be too high or too low. For "this compound", a good starting point for optimization is a mixture of ethyl acetate (EtOAc) and hexanes. The starting material, being more polar, will have a lower Rf value than the product.

    To improve separation, you can:

    • Decrease the polarity of the mobile phase: Reduce the percentage of ethyl acetate in your EtOAc/Hexanes mixture. This will increase the retention time of both compounds on the silica gel, potentially leading to better separation.

    • Try a different solvent system: Consider using a solvent system with different selectivity. For example, dichloromethane/hexanes or acetone/hexanes might provide a different separation profile.

    • Use gradient elution: Start with a low polarity mobile phase (e.g., 10% EtOAc in hexanes) and gradually increase the polarity during the column run. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities like the starting amine.

Problem: My purified compound shows peak tailing in analysis.

  • Q2: After purification, my compound shows significant tailing on TLC and by HPLC analysis. What could be the cause and how can I fix it?

    A2: Peak tailing is a common issue in chromatography and can be caused by several factors:

    • Interaction with acidic silica gel: The nitrogen and sulfur atoms in the thiadiazole ring can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.

    • Solution: You can try neutralizing the silica gel by adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase.

    • Compound overloading: Applying too much sample to the column can lead to band broadening and tailing.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.

    • Inappropriate solvent for sample loading: Dissolving the sample in a solvent that is too strong (too polar) can cause it to spread down the column before the mobile phase is applied, leading to a broad, tailing band.

    • Solution: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. If solubility is an issue, you can use a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being loaded onto the column.

Problem: I suspect my compound is degrading on the column.

  • Q3: I am getting a lower than expected yield and see some new, unexpected spots on my TLC after the column. Could my compound be degrading?

    A3: While thiadiazoles are generally stable, degradation on silica gel can occur, especially if the compound is sensitive to acid or if the chromatography run is prolonged.

    • To minimize degradation:

      • Run the column quickly: A faster flow rate can reduce the time your compound spends on the stationary phase.

      • Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.

      • Deactivate the silica gel: As mentioned for peak tailing, adding a small amount of triethylamine to the mobile phase can help neutralize the silica surface.

      • Consider reversed-phase chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be a good alternative to avoid degradation on acidic silica.

Frequently Asked Questions (FAQs)

  • Q4: What is the recommended stationary phase for purifying "this compound"?

    A4: Silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase for the purification of this compound.

  • Q5: What is a good starting mobile phase for TLC analysis and column chromatography?

    A5: A mixture of 20-25% ethyl acetate in hexanes is a well-documented and effective mobile phase for the purification of "this compound" on silica gel.[1] You can adjust the ratio based on your initial TLC results to achieve an Rf value of approximately 0.2-0.4 for your product.

  • Q6: Should I use isocratic or gradient elution?

    A6: The choice between isocratic (constant solvent composition) and gradient elution depends on the complexity of your crude mixture.

    • Isocratic elution is simpler and can be effective if the impurities are well-separated from your product on the TLC plate.

    • Gradient elution is generally recommended for complex mixtures or when impurities are very close to your product's Rf. It can provide better separation and sharper peaks.

  • Q7: How can I visualize the spots on the TLC plate?

    A7: "this compound" contains a UV-active chromophore. Therefore, the spots can be visualized under a UV lamp (254 nm). Alternatively, staining with potassium permanganate or iodine can be used.

  • Q8: What are the key impurities I should look out for?

    A8: The primary impurity to be aware of is the starting material, "Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate". This compound is more polar than the desired product and will have a lower Rf value on a silica gel TLC plate. Other potential impurities could arise from side reactions or incomplete reactions during the synthesis.

Data Presentation

Table 1: Representative Chromatographic Data

CompoundStationary PhaseMobile Phase (EtOAc/Hexanes)Approximate Rf ValueNotes
This compound Silica Gel20%~0.7This is the target product. A slightly lower polarity mobile phase (e.g., 15% EtOAc) might be needed to achieve an optimal Rf of 0.2-0.4 for column chromatography.[2]
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateSilica Gel20%Baseline to ~0.2This is a common, more polar impurity (starting material). It will be more strongly retained on the silica gel.
Non-polar byproductsSilica Gel20%>0.8Any non-polar impurities will elute quickly from the column.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in hexanes).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the dissolved sample or the dry-loaded sample to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • For isocratic elution , use a constant solvent composition (e.g., 20% EtOAc in hexanes) throughout the purification.

    • For gradient elution , start with a low polarity mobile phase (e.g., 10% EtOAc in hexanes) and gradually increase the percentage of the more polar solvent (EtOAc) as the chromatography progresses.

    • Collect fractions in test tubes or vials.

  • Monitoring the Separation:

    • Monitor the elution of the compounds by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified "this compound" as a solid.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification tlc Run TLC with 20% EtOAc/Hexanes start->tlc check_separation Good Separation? tlc->check_separation run_column Run Column Chromatography (Isocratic or Gradient) check_separation->run_column Yes poor_separation Poor Separation check_separation->poor_separation No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_purity Fractions Pure? analyze_fractions->check_purity combine_pure Combine Pure Fractions check_purity->combine_pure Yes peak_tailing Peak Tailing Observed check_purity->peak_tailing No (Tailing) degradation Suspected Degradation check_purity->degradation No (New Spots) evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product optimize_solvent Optimize Mobile Phase (Adjust Polarity or Change Solvents) poor_separation->optimize_solvent consider_gradient Consider Gradient Elution poor_separation->consider_gradient optimize_solvent->tlc consider_gradient->run_column add_base Add Triethylamine (0.1-1%) to Mobile Phase peak_tailing->add_base reduce_load Reduce Sample Load peak_tailing->reduce_load dry_load Use Dry Loading Technique peak_tailing->dry_load add_base->run_column reduce_load->run_column dry_load->run_column fast_column Run Column Faster degradation->fast_column alt_stationary Use Neutral Alumina or Reversed-Phase Silica degradation->alt_stationary fast_column->run_column alt_stationary->start

Caption: Troubleshooting workflow for column chromatography purification.

References

Preventing decomposition of "Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common issues related to its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These are based on the compound's sensitivity to light, moisture, and air.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light In a dark placeTo prevent photodegradation. Use of amber or opaque vials is highly recommended.[1][2]
Container Tightly sealed vialTo maintain the inert atmosphere and prevent moisture ingress.

Q2: I've noticed a change in the color of my solid compound from off-white to yellow. What could be the cause?

A2: A color change is often an indicator of chemical decomposition. For this compound, this could be due to several factors, including:

  • Photodegradation: Exposure to UV or visible light can cause the breakdown of the molecule, particularly at the carbon-bromine bond.[3][4]

  • Hydrolysis: Reaction with ambient moisture can lead to the hydrolysis of the ethyl ester group.

  • Oxidation: Exposure to air can cause oxidative degradation.

It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with any experiments.

Q3: My compound shows variable activity in my in vitro assays. Could this be related to its stability?

A3: Yes, inconsistent experimental results are a common consequence of compound instability.[5] If the compound degrades in the assay medium, its effective concentration will decrease over time, leading to poor reproducibility and an underestimation of its biological activity. It is advisable to assess the compound's stability directly in the assay buffer under the experimental conditions (e.g., temperature, pH, light exposure).

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of the molecule, the most probable degradation pathways are hydrolysis of the ester and cleavage of the carbon-bromine bond.

Degradation PathwayPotential Degradation Product(s)Triggering Factor(s)
Ester Hydrolysis 5-bromo-1,3,4-thiadiazole-2-carboxylic acid and ethanolPresence of water (moisture), catalyzed by acidic or basic conditions.[6][7]
De-bromination Ethyl 1,3,4-thiadiazole-2-carboxylateExposure to light (photodegradation).[3]

The presence of these and other impurities can be investigated using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify the degradation products.

Troubleshooting Guides

Issue 1: Visual Signs of Decomposition (e.g., color change, clumping)

If you observe any visual changes in the solid compound, follow this troubleshooting workflow.

cluster_0 Troubleshooting: Visual Decomposition start Visual Change Observed (e.g., color change, clumping) check_purity Assess Compound Purity (e.g., via HPLC or NMR) start->check_purity purity_ok Purity is within acceptable limits? check_purity->purity_ok review_storage Review Storage and Handling Procedures purity_ok->review_storage No proceed Proceed with experiment (with caution and monitoring) purity_ok->proceed Yes implement_changes Implement Corrective Actions: - Store in amber vials - Use a glovebox or inert gas - Ensure tight seals review_storage->implement_changes discard Discard the batch of compound implement_changes->discard

Caption: Workflow for addressing visual signs of compound decomposition.

Issue 2: Inconsistent Results in Biological Assays

If you are experiencing poor reproducibility in your experiments, consider the possibility of compound instability in your assay medium.

cluster_2 Workflow for Forced Degradation Study start Prepare Stock Solution of Compound stress_conditions Expose aliquots to stress conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) start->stress_conditions neutralize Neutralize acidic and basic samples stress_conditions->neutralize analyze Analyze all samples by HPLC-MS neutralize->analyze compare Compare chromatograms to control sample analyze->compare identify Identify and characterize degradation products compare->identify end Determine degradation pathways identify->end

References

Technical Support Center: Troubleshooting Coupling Reactions of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. This electron-deficient heteroaryl bromide can exhibit lower reactivity compared to other aryl bromides, leading to low yields and side reactions. This guide offers insights and practical solutions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions.

General Considerations for Low Reactivity

The 1,3,4-thiadiazole ring is electron-deficient, which can impact the efficiency of common palladium-catalyzed cross-coupling reactions. The oxidative addition step, often rate-limiting, can be particularly challenging. Key factors to consider for improving reactivity include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. For electron-deficient systems, employing more electron-rich and bulky phosphine ligands can be beneficial.

Troubleshooting Workflow for Low-Yield Coupling Reactions

If you are experiencing low yields with your coupling reactions involving this compound, the following workflow can help diagnose and resolve the issue.

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Verify Reagent Quality & Purity (Aryl halide, coupling partner, catalyst, ligand, base, solvent) start->check_reagents check_reagents->start Reagents Degraded check_conditions Review Reaction Conditions (Inert atmosphere, temperature, reaction time) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect optimize_catalyst Optimize Catalyst System - Screen different Pd sources - Screen ligands (e.g., bulky, electron-rich) check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) - Adjust stoichiometry optimize_catalyst->optimize_base optimize_solvent Optimize Solvent - Screen different solvents (e.g., Dioxane, Toluene, DMF) - Check for anhydrous conditions optimize_base->optimize_solvent side_reactions Analyze for Side Reactions (e.g., Dehalogenation, homocoupling) optimize_solvent->side_reactions side_reactions->optimize_catalyst Side reactions persist successful_product Successful Coupling side_reactions->successful_product Side reactions minimized

Caption: A step-by-step workflow for troubleshooting low-yielding coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While a high-yield protocol for this compound has been reported, low yields can still occur.

FAQs for Suzuki-Miyaura Coupling

Q1: I am getting a low yield in my Suzuki-Miyaura coupling. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may be old or have lost activity. Using a fresh batch of catalyst is recommended.

  • Inappropriate Ligand: For electron-deficient heteroaryl bromides, standard ligands like PPh₃ may not be effective. More electron-rich and bulky ligands such as Xantphos, SPhos, or XPhos are often required.[1]

  • Incorrect Base: The choice and strength of the base are critical for the transmetalation step. Common bases to screen include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Poor Reagent Quality: The boronic acid may have degraded, especially if it is a heteroarylboronic acid. It is advisable to use fresh or recently purified boronic acid.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

Q2: What is a good starting point for optimizing the Suzuki-Miyaura coupling of this compound?

A2: A highly successful protocol has been reported using a Pd(OAc)₂/Xantphos catalyst system.[1] This serves as an excellent starting point for your optimizations.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

  • Xantphos (e.g., 4 mol%)

  • N-Methylmorpholine (NMM) or another suitable base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound, the arylboronic acid, Pd(OAc)₂, and Xantphos.

  • Purge the flask with argon or nitrogen.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Suzuki-Miyaura Coupling: Quantitative Data

The following table summarizes different conditions that can be explored to optimize the Suzuki-Miyaura coupling of electron-deficient bromoheterocycles.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)NMMDioxane10012High[1]
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O8016Low to Moderate
3PdCl₂(dppf) (3)-K₃PO₄ (2)Toluene1108Moderate to High
4Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2)Dioxane10012Moderate to High

Heck Reaction

The Heck reaction couples the bromo-thiadiazole with an alkene. Low reactivity of the electron-deficient substrate can be a significant hurdle.

FAQs for Heck Reaction

Q1: My Heck reaction with this compound is not proceeding. What should I try?

A1: For sluggish Heck reactions with this substrate, consider the following:

  • Increase Reaction Temperature: Higher temperatures (100-140 °C) are often necessary to drive the reaction to completion.

  • Catalyst and Ligand Choice: Phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands can be more effective.

  • Base Selection: An appropriate base is crucial. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or NaOAc can be used.

  • Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields.

Q2: I am observing the formation of side products in my Heck reaction. What are they and how can I minimize them?

A2: A common side reaction is the formation of a reductive Heck product instead of the desired substitution product. This can be influenced by the base, temperature, solvent, and substrate. Minimizing these side products often involves careful optimization of the reaction conditions.

General Protocol for Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a sealable reaction vessel, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene, and the base via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Heck Reaction: Parameter Comparison
ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Pd(PPh₃)₄
Ligand P(o-tol)₃--
Base Et₃NK₂CO₃NaOAc
Solvent DMFAcetonitrileToluene
Temperature 100-120 °C110-130 °C90-110 °C

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the thiadiazole and a terminal alkyne. The electron-deficient nature of the substrate can make this reaction challenging.

FAQs for Sonogashira Coupling

Q1: My Sonogashira coupling is giving a low yield. What are the key parameters to optimize?

A1: For low-yielding Sonogashira reactions with this substrate, focus on these parameters:

  • Catalyst System: Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI) are active.

  • Ligand Selection: For electron-deficient systems, more electron-rich and bulky phosphine ligands can be beneficial.

  • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, heating (e.g., to 60-80 °C) may be required for less reactive bromides.

  • Solvent and Base: An amine base like triethylamine or diisopropylamine can often serve as both the base and solvent. A co-solvent like THF or DMF can improve solubility. Ensure all solvents are anhydrous and degassed.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser-Hay coupling). A strictly inert atmosphere is crucial.

Q2: Can I perform a copper-free Sonogashira coupling with this substrate?

A2: Yes, copper-free Sonogashira protocols exist and may be advantageous in some cases to avoid issues with alkyne homocoupling. These often require specific ligands and may need higher temperatures.

General Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add this compound.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Sonogashira Coupling: Condition Screening
EntryPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)
1Pd(PPh₃)₂Cl₂ (2)4Et₃NTHF25-40
2Pd(PPh₃)₄ (5)10DIPADMF50-70
3Pd(OAc)₂ (2) / SPhos (4)- (Copper-free)K₂CO₃Toluene80-100

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between the thiadiazole and an amine. The choice of catalyst, ligand, and base is critical for success with this electron-deficient substrate.

FAQs for Buchwald-Hartwig Amination

Q1: I am struggling with the Buchwald-Hartwig amination of this compound. What are common pitfalls?

A1: Challenges in the Buchwald-Hartwig amination of this substrate often include:

  • Catalyst/Ligand Mismatch: The combination of the palladium source and ligand is crucial. For electron-deficient heteroaryl bromides, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than simpler phosphine ligands.

  • Base Incompatibility: Strong, non-nucleophilic bases like NaOtBu are commonly used, but they can be incompatible with base-sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.

  • Solvent Issues: The solvent must dissolve all reactants and the base. Toluene, dioxane, and THF are common choices. Chlorinated solvents should generally be avoided as they can inhibit the palladium catalyst.

  • Air and Moisture Sensitivity: The active Pd(0) catalyst is sensitive to air and moisture. Rigorous exclusion of air and use of anhydrous conditions are essential.

Q2: How do I choose the right base for my Buchwald-Hartwig amination?

A2: The choice of base depends on the amine and the substrate. For primary and secondary aliphatic and aromatic amines, NaOtBu is a common and effective choice. However, if your substrate or amine is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be screened.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully (e.g., with saturated aqueous NH₄Cl), and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Buchwald-Hartwig Amination: Catalyst and Base Selection
Catalyst SystemBaseTypical Temperature (°C)Suitability
Pd₂(dba)₃ / XPhosNaOtBu80-100Broad applicability, good for many amines
Pd(OAc)₂ / SPhosCs₂CO₃100-120Good for base-sensitive substrates
[Pd(allyl)Cl]₂ / RuPhosK₃PO₄100-120Effective for challenging couplings

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common problems, their potential causes, and suggested solutions when troubleshooting coupling reactions with this compound.

LogicalRelationships LowYield Problem: Low Yield InactiveCatalyst Cause: Inactive Catalyst/Ligand LowYield->InactiveCatalyst WrongBase Cause: Inappropriate Base LowYield->WrongBase SubstrateReactivity Cause: Low Substrate Reactivity LowYield->SubstrateReactivity NonInertAtmosphere Cause: Presence of O2/H2O LowYield->NonInertAtmosphere WrongTemp Cause: Incorrect Temperature LowYield->WrongTemp NoReaction Problem: No Reaction NoReaction->InactiveCatalyst NoReaction->SubstrateReactivity NoReaction->WrongTemp SideProducts Problem: Side Products SideProducts->WrongBase SideProducts->NonInertAtmosphere SideProducts->WrongTemp UseFreshReagents Solution: Use Fresh Catalyst/Ligand InactiveCatalyst->UseFreshReagents ScreenBases Solution: Screen Different Bases WrongBase->ScreenBases UseBulkyLigands Solution: Use Bulky, Electron-Rich Ligands SubstrateReactivity->UseBulkyLigands DegasSolvents Solution: Degas Solvents & Use Inert Gas NonInertAtmosphere->DegasSolvents OptimizeTemp Solution: Optimize Reaction Temperature WrongTemp->OptimizeTemp

Caption: Key problem-cause-solution relationships in coupling reaction troubleshooting.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS for Purity Assessment of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of synthesized compounds is a cornerstone of producing safe and effective therapeutics. This guide provides an objective comparison of two paramount analytical techniques, High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of "Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate," a heterocyclic compound of interest in medicinal chemistry. This comparison is supported by a summary of performance characteristics, detailed experimental protocols, and illustrative workflows to aid in the selection of the most appropriate analytical method for your research needs.

At a Glance: HPLC-UV vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for separating components in a mixture.[1][2] When coupled with a UV-Vis detector, it provides a cost-effective and reliable method for routine purity assessments.[3] On the other hand, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of a mass spectrometer.[4][5] This hyphenated technique not only quantifies impurities but also provides valuable structural information, which is critical for their identification.[5][6]

The choice between HPLC-UV and LC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, the need for impurity identification, and budgetary considerations.[3] While HPLC-UV is a workhorse for many quality control laboratories, LC-MS is indispensable for in-depth impurity profiling and the analysis of trace-level contaminants.[1][5]

Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS for the purity analysis of "this compound" and its potential impurities.

FeatureHPLC-UVLC-MS
Principle of Detection UV-Vis AbsorbanceMass-to-Charge Ratio (m/z)
Selectivity Moderate; relies on chromatographic separation and chromophore presence.[3]High to Very High; distinguishes compounds with the same retention time but different masses.[4]
Sensitivity (LOD/LOQ) Good (ng to low µg range).[3]Excellent (pg to low ng range).[4]
Impurity Identification Limited to comparison with known standards.[1]Provides molecular weight information, aiding in the identification of unknown impurities.[5]
Quantitative Performance Excellent linearity and reproducibility for known impurities with a UV chromophore.Excellent linearity and reproducibility; can be affected by matrix effects and ionization efficiency.[3]
Cost (Instrument & Maintenance) Lower.[3]Higher.[3]
Ease of Use & Throughput Relatively simple operation, high throughput for routine analysis.[1]More complex operation and data analysis, potentially lower throughput for complex samples.[3]
Robustness High; well-established methods.[3]Moderate; sensitive to matrix components and requires careful optimization.

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC-UV method suitable for the routine purity analysis of "this compound".

1. Sample Preparation:

  • Accurately weigh and dissolve the "this compound" sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

LC-MS Method for Impurity Identification and Quantification

This protocol describes a sensitive LC-MS method for the detailed impurity profiling of "this compound".

1. Sample Preparation:

  • Prepare the sample as described in the HPLC-UV method, but a lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of the MS detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to resolve the main component and its impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan (e.g., m/z 100-1000) for impurity detection and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantifying known impurities.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/Hr.

Visualizing the Workflow

To better understand the logical flow of each analytical approach, the following diagrams illustrate the key steps from sample to result.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep Dissolve & Filter Sample hplc HPLC Separation (C18 Column) prep->hplc Inject uv UV Detection (254 nm) hplc->uv process Chromatogram Analysis uv->process quant Purity Calculation (% Area) process->quant

Caption: Workflow for HPLC-UV Purity Assessment.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Dissolve & Filter Sample lc LC Separation (C18 Column) prep->lc Inject ms Mass Spectrometry (ESI+) lc->ms process Chromatogram & Mass Spectra Analysis ms->process quant Quantification & Impurity ID process->quant

Caption: Workflow for LC-MS Purity Assessment and Impurity ID.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS are powerful techniques for the purity assessment of "this compound". The choice between them should be guided by the specific analytical needs of the project.

  • For routine quality control, batch release testing, and situations where impurities are known and have a UV chromophore, HPLC-UV offers a robust, reliable, and cost-effective solution. Its simplicity and high throughput make it an ideal choice for established processes.[1][3]

  • For in-depth impurity profiling, identification of unknown degradation products or synthesis byproducts, and the analysis of complex samples where high sensitivity is required, LC-MS is the superior technique. The ability to obtain molecular weight information is invaluable for structural elucidation and ensuring a comprehensive understanding of a compound's purity profile.[4][5]

By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and safety of their pharmaceutical compounds, ultimately accelerating the drug development process.

References

A Comparative Guide to the Structural Validation of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. Each analytical technique offers a unique perspective on a molecule's architecture. This guide provides a comparative overview of standard validation methods, centered around the exemplar molecule, Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. While single-crystal X-ray crystallography is often considered the gold standard for unambiguous solid-state structure determination, a combination of spectroscopic methods is typically employed for comprehensive characterization.

This guide will objectively compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Logical Workflow for Structural Validation

The process of validating a chemical structure typically follows a logical progression, starting with preliminary characterization and culminating in definitive structural assignment.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Final Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms nmr NMR Spectroscopy (1H, 13C) Elucidate Carbon-Hydrogen Framework ms->nmr ir FT-IR Spectroscopy Identify Functional Groups nmr->ir xray Single-Crystal X-ray Diffraction Determine 3D Atomic Arrangement ir->xray If suitable crystals are obtained final_structure Correlate all data to confirm the final structure ir->final_structure xray->final_structure

A typical workflow for the synthesis and structural validation of a small organic molecule.

Comparison of Analytical Techniques

The following tables summarize the expected and observed quantitative data for this compound from various analytical techniques.

Table 1: X-ray Crystallography Data (Hypothetical)

As of the latest search, publicly available single-crystal X-ray diffraction data for this compound is not available. The following table presents hypothetical data based on typical values for small organic molecules.

ParameterExpected ValueInformation Provided
Crystal SystemMonoclinicBasic crystal lattice geometry
Space GroupP2₁/cSymmetry elements of the unit cell
a (Å)~10-15Unit cell dimension
b (Å)~5-10Unit cell dimension
c (Å)~15-20Unit cell dimension
β (°)~90-105Angle of the unit cell
Volume (ų)~1500-2000Volume of the unit cell
Z4Number of molecules per unit cell
Bond Lengths (Å)e.g., C-S, C=N, C-BrPrecise interatomic distances
Bond Angles (°)e.g., S-C-N, C-N-NPrecise angles between bonds
Torsion Angles (°)e.g., C-C-O-CConformation of flexible parts
Table 2: NMR Spectroscopic Data
Parameter Observed/Expected Value Information Provided
¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ)4.45-4.40 (m, 2H), 1.34 (t, J=6.8Hz, 3H)[1]Chemical environment of protons
MultiplicityMultiplet (m), Triplet (t)Number of neighboring protons
Integration2H, 3HRelative number of protons
Coupling Constant (J)6.8 HzConnectivity between protons
¹³C NMR (Hypothetical)
Chemical Shift (δ)~160-170 (C=O), ~140-160 (Thiadiazole C), ~60-70 (CH₂), ~10-20 (CH₃)Chemical environment of carbons
Table 3: Mass Spectrometry Data
Parameter Expected Value Information Provided
Molecular Ion [M]⁺m/z 235.9/237.9 (due to ⁷⁹Br/⁸¹Br isotopes)Molecular weight and isotopic pattern
Fragmentation PatternFragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, BrStructural fragments of the molecule
Table 4: FT-IR Spectroscopic Data (Hypothetical)
Wavenumber (cm⁻¹) Expected Assignment Information Provided
~3000-2850C-H stretch (aliphatic)Presence of ethyl group
~1730-1715C=O stretch (ester)Presence of ester functional group
~1600-1500C=N stretch (thiadiazole)Presence of the thiadiazole ring
~1300-1000C-O stretch (ester)Presence of ester functional group
~700-600C-Br stretchPresence of a bromo substituent

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer. A standard one-dimensional proton NMR spectrum is acquired.

  • ¹³C NMR Data Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which shows the percentage of transmittance or absorbance as a function of wavenumber.

References

A Comparative Efficacy Analysis of 1,3,4-Thiadiazole and 1,2,4-Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two key thiadiazole isomers, this guide synthesizes experimental data to offer a comparative perspective on the efficacy of 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives. Highlighting their roles in anticancer, antimicrobial, and anti-inflammatory applications, this analysis provides researchers and drug development professionals with a data-driven overview of their therapeutic promise.

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its various isomers, particularly 1,3,4-thiadiazole and 1,2,4-thiadiazole, serve as the foundation for a multitude of derivatives with diverse biological activities. The mesoionic character of these rings allows compounds to traverse cellular membranes and interact with biological targets, making them attractive candidates for drug development.[1] This guide presents a comparative analysis of the efficacy of derivatives of these two isomers, supported by experimental data from the scientific literature.

Anticancer Activity: A Tale of Two Isomers

Both 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

1,3,4-Thiadiazole Derivatives: This class of compounds has been extensively investigated for its anticancer properties. Studies have shown that these derivatives can induce apoptosis (programmed cell death) in cancer cells and interfere with cellular processes and signaling pathways crucial for cancer progression.[2] Some derivatives have been found to inhibit key enzymes like protein kinases, including tyrosine kinases, which are vital for cancer cell proliferation and survival.[2] Furthermore, certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest and cell death.[2] Another mechanism of action for this class of compounds is the inhibition of histone deacetylase (HDAC), which can modulate gene expression and has therapeutic potential in various diseases.[2]

1,2,4-Thiadiazole Derivatives: While not as extensively studied as their 1,3,4-counterparts, 1,2,4-thiadiazole derivatives have also shown promise in oncology. For instance, a series of 1,2,4-thiadiazole derivatives containing 1,2,4-oxadiazole have demonstrated moderate anticancer efficacy against human cancer cell lines including breast, colon, lung, and ovarian cancers.[3]

A direct comparative study on adenosine A3 receptor antagonists revealed that a 1,2,4-thiadiazole derivative exhibited an 8-fold increase in binding affinity compared to its corresponding thiazole analog.[4] Molecular modeling suggested that the 1,2,4-thiadiazole derivative is energetically more favorable for binding than its 1,3,4-regioisomer.[4]

Quantitative Comparison of Anticancer Activity
Compound ClassDerivativeCancer Cell LineEfficacy (IC50)Reference
1,3,4-Thiadiazole N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4 µM (Abl protein kinase inhibition)[5]
1,3,4-Thiadiazole Compound 5m (a 2-amino-5-sulfanyl-1,3,4-thiadiazole derivative)BxPC-3, H1975, SKOV-3, A875, HCT116, etc.0.04 to 23.6 µM[6]
1,3,4-Thiadiazole Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)MCF7 (Breast Cancer)0.084 ± 0.020 mmol L-1[7]
1,3,4-Thiadiazole Compound 4yA549 (Lung Cancer)0.034 ± 0.008 mmol L-1[7]
1,2,4-Thiadiazole N-[3-(4-methoxy-phenyl)-[2][4][6]thiadiazol-5-yl]-acetamideHuman Adenosine A3 Receptor0.79 nM (Ki)[4]

Antimicrobial and Anti-inflammatory Efficacy

1,3,4-Thiadiazole Derivatives: These compounds have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][8][9][10][11][12][13] Derivatives carrying a 1,3,4-thiadiazole ring have been shown to have higher antimicrobial activity against B. subtilis and fungi compared to some other synthesized compounds.[9][12] They have also been investigated for their anti-inflammatory and analgesic activities.[14][15][16]

1,2,4-Thiadiazole Derivatives: Information on the antimicrobial and anti-inflammatory activities of 1,2,4-thiadiazole derivatives is less prevalent in the reviewed literature. However, their structural similarity to the 1,3,4-isomers suggests potential in these areas that warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of thiadiazole derivatives.

Synthesis of 1,3,4-Thiadiazole Derivatives

A common synthetic route involves the reaction of thiosemicarbazide with an aryl carboxylic acid in the presence of a dehydrating agent like concentrated sulfuric acid, followed by further modifications.[17] For example, N-(aryl)-2-[(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized by reacting N-(aryl)-2-chloroacetamide with 5-(4-trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione in acetone with potassium carbonate.[5]

Synthesis of 1,2,4-Thiadiazole Derivatives

The synthesis of 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives has been achieved through multi-step reactions starting from p-anisaldehyde and thiosemicarbazide, followed by cyclization.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an indication of cell viability.

Antimicrobial Activity Screening (Paper Disc Diffusion Technique)

The antibacterial and antifungal activities of the compounds can be screened using the paper disc diffusion technique.[8] This method involves placing paper discs impregnated with the test compounds onto an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is key to elucidating their therapeutic effects.

Signaling_Pathways cluster_134 1,3,4-Thiadiazole Derivatives cluster_124 1,2,4-Thiadiazole Derivatives PKA Protein Kinases Cell Proliferation Cell Proliferation PKA->Cell Proliferation Inhibition HDAC HDAC Gene Expression Gene Expression HDAC->Gene Expression Modulation Tubulin Tubulin Polymerization Mitosis Mitosis Tubulin->Mitosis Disruption Topoisomerase Topoisomerase DNA Replication DNA Replication Topoisomerase->DNA Replication Inhibition PI3K_Akt PI3K/Akt Pathway Cell Survival Cell Survival PI3K_Akt->Cell Survival Inhibition A3R Adenosine A3 Receptor cAMP Production cAMP Production A3R->cAMP Production Antagonism

Figure 1. Signaling pathways modulated by thiadiazole derivatives.

The above diagram illustrates some of the key signaling pathways affected by 1,3,4- and 1,2,4-thiadiazole derivatives. 1,3,4-thiadiazoles exhibit a broader range of known targets, including protein kinases, HDAC, tubulin, and topoisomerase, leading to the inhibition of cell proliferation, DNA replication, and cell survival.[2] In contrast, the highlighted 1,2,4-thiadiazole derivative acts as an antagonist of the adenosine A3 receptor, thereby affecting cAMP production.[4]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., MTT, Antimicrobial Screening) Characterization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Mechanism Mechanism of Action Studies InVitro->Mechanism

Figure 2. General experimental workflow for thiadiazole derivatives.

This workflow outlines the typical process for the development and evaluation of novel thiadiazole derivatives, from initial synthesis and characterization to comprehensive biological testing to determine their therapeutic potential.

Conclusion

Both 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds are fertile ground for the discovery of new therapeutic agents. The available data suggests that 1,3,4-thiadiazole derivatives have been more extensively explored and have shown a wider range of biological activities, particularly in the anticancer field. However, the demonstrated high potency of certain 1,2,4-thiadiazole derivatives in specific contexts, such as adenosine A3 receptor antagonism, underscores their significant potential. Future research focusing on direct, systematic comparisons of the efficacy of these two isomers across various biological targets will be invaluable in guiding the rational design of next-generation thiadiazole-based drugs.

References

A Comparative Guide to Halogenated Heterocyclic Building Blocks in Modern Synthesis: Spotlight on Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Halogenated heterocycles are a cornerstone of modern synthetic chemistry, serving as versatile precursors for the introduction of diverse functionalities, primarily through cross-coupling reactions. This guide provides a comparative overview of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate against other common halogenated heterocyclic building blocks, with a focus on their performance in widely-used synthetic transformations.

Introduction to this compound

This compound is a valuable heterocyclic building block employed in the synthesis of a range of biologically active molecules.[1][2] Its structure, featuring a reactive bromine atom on an electron-deficient thiadiazole ring, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This building block has found particular utility in the development of novel kinase inhibitors and other therapeutic agents.[3]

Performance in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reactivity of the halogenated heterocycle in this reaction is a key factor in determining the overall efficiency of a synthetic route. Below is a comparison of this compound with other common halogenated building blocks in Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Comparison of Halogenated Heterocycles in Suzuki-Miyaura Coupling with Phenylboronic Acid

Halogenated Building BlockCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ (5)Xantphos (10)N-methylmorpholineDioxane10012High
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
3-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85
2-BromothiophenePdCl₂(dppf) (3)-Na₂CO₃DMF120870-80

Note: Yields are reported ranges from literature and can vary based on specific reaction conditions and substrates.

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Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Halogenated_Heterocycle Halogenated Heterocycle Reaction_Vessel Suzuki-Miyaura Coupling Halogenated_Heterocycle->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Performance in Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a fundamental transformation for the construction of carbon-nitrogen bonds, crucial for the synthesis of a vast number of pharmaceuticals. The electronic properties of the halogenated heterocycle can significantly influence the outcome of this reaction.

Table 2: Comparison of Halogenated Heterocycles in Buchwald-Hartwig Amination with Aniline

Halogenated Building BlockCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane10018Moderate-Good
2-BromopyridinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene801670-98
3-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102460-85
2-BromothiophenePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane12024Moderate-High

Note: Yields are reported ranges from literature and can vary based on specific reaction conditions and substrates.

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Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl/Heteroaryl Halide Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Amine Primary/Secondary Amine Amine->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Phosphine_Ligand Phosphine Ligand (e.g., Xantphos) Phosphine_Ligand->Reaction Base_BH Base (e.g., Cs₂CO₃) Base_BH->Reaction Solvent_BH Solvent (e.g., Toluene) Solvent_BH->Reaction Workup_BH Quenching & Extraction Reaction->Workup_BH Purification_BH Purification (e.g., Chromatography) Workup_BH->Purification_BH Final_Product N-Aryl Amine Product Purification_BH->Final_Product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Xantphos (0.10 equiv)

  • N-methylmorpholine (3.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, and Xantphos.

  • Add anhydrous dioxane to the flask, followed by N-methylmorpholine.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

  • Xantphos (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound and a stir bar.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous dioxane, followed by the aniline via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound demonstrates excellent reactivity as a building block in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While direct, side-by-side comparative data with other halogenated heterocycles under identical conditions is scarce in the literature, the available data suggests that it performs comparably to, and in some cases may offer advantages over, more common building blocks like bromopyridines and bromothiophenes, particularly in achieving high yields in Suzuki couplings. Its electron-deficient nature makes it a highly reactive substrate. The choice of the optimal halogenated building block will ultimately depend on the specific synthetic target, desired electronic properties of the final molecule, and the specific reaction conditions to be employed. Researchers are encouraged to consider this compound as a valuable tool in their synthetic endeavors, especially when seeking to introduce the unique pharmacophoric properties of the 1,3,4-thiadiazole moiety.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and antileishmanial effects.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted-1,3,4-thiadiazoles, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

The substitution at the 5-position of the 1,3,4-thiadiazole ring plays a pivotal role in determining the cytotoxic potential and selectivity of these compounds against various cancer cell lines.

Table 1: Anticancer Activity of 5-Substituted-1,3,4-Thiadiazole Derivatives

Compound ID5-SubstituentLinkerAdditional MoietyCancer Cell LineIC50 (µg/mL)Reference
3 4-chlorophenyl-acetamidePyridiniumMCF-77.56[1]
4e 4-chlorophenyl-acetamideo-ethoxyphenyl piperazineMCF-72.34[1]
4e 4-chlorophenyl-acetamideo-ethoxyphenyl piperazineHepG23.13[1]
4i 4-chlorophenyl-acetamideBenzyl piperidineMCF-73.05[1]
4i 4-chlorophenyl-acetamideBenzyl piperidineHepG24.21[1]
21 4-hydroxyphenyl (at C-5 of dihydro-thiadiazole)-N-acetylSK-MEL-24.27[6]
67 bromo-phenyl-amine-MCF-724.0 - 46.8[6]
68 hydroxyl-phenyl-amine-MCF-724.0 - 46.8[6]
69 methoxy-phenyl-amine-MCF-724.0 - 46.8[6]
4y p-tolylamino-thio-acetamideN-(5-ethyl-1,3,4-thiadiazol-2-yl)A5490.034 (mmol/L)[7]
4y p-tolylamino-thio-acetamideN-(5-ethyl-1,3,4-thiadiazol-2-yl)MCF-70.084 (mmol/L)[7]

SAR Insights:

  • Lipophilicity and Bulkiness: The introduction of a piperazine or piperidine ring with a lipophilic moiety, such as an o-ethoxyphenyl or benzyl group, through an acetamide linker at the 5-position of a 5-(4-chlorophenyl)-1,3,4-thiadiazole core, enhances the anticancer activity against MCF-7 and HepG2 cell lines.[1]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on an aromatic ring at the 5-position has been shown to promote anticancer activity.[6] For instance, derivatives with bromo, hydroxyl, and methoxy substituents on a phenyl ring at the 5-position demonstrated moderate to good anticancer activity.[6]

  • Bioisosteric Replacement: Replacing the o-ethoxyphenyl group with a furoyl moiety can improve the activity against MCF-7 cells.[1]

  • Aromaticity: Aromatic rings as substituents at the 5-position are generally favorable for anticancer activity.[6]

Mechanism of Action:

Studies have shown that some of these derivatives induce apoptosis. For example, compounds 4e and 4i were found to arrest the cell cycle at the S and G2/M phases in HepG2 and MCF-7 cells, respectively.[1] They also significantly increased the Bax/Bcl-2 ratio and caspase 9 levels, indicating the induction of apoptotic cell death.[1]

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay): The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

In Vitro Aromatase Inhibitory Activity Assay: For compounds targeting hormone-dependent cancers, aromatase inhibitory activity can be assessed.[7]

  • Reaction Mixture: A reaction mixture is prepared containing the test compound, recombinant human aromatase, and a fluorescent substrate in a buffer solution.

  • Incubation: The mixture is incubated to allow for the enzymatic reaction to occur.

  • Fluorescence Measurement: The fluorescence is measured at specific excitation and emission wavelengths (e.g., 488/527 nm).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7]

Logical Relationship of SAR in Anticancer Activity

SAR_Anticancer cluster_substituents Favorable Substituents Thiadiazole 5-Substituted-1,3,4-Thiadiazole Core Substituent Nature of 5-Substituent Thiadiazole->Substituent Modification at C5 Activity Anticancer Activity Substituent->Activity Influences Lipophilic Lipophilic Groups (e.g., o-ethoxyphenyl) Lipophilic->Activity Aromatic Aromatic Rings Aromatic->Activity EWG Electron-Withdrawing Groups EWG->Activity Antioxidant_Workflow start Synthesized 5-Substituted-1,3,4-Thiadiazole-2-thiols dpph DPPH Radical Scavenging Assay start->dpph abts ABTS Radical Cation Assay start->abts results Comparative Antioxidant Activity Data dpph->results abts->results sar Structure-Activity Relationship Analysis results->sar Synthesis_Pathway cluster_reactants Reactants CarboxylicAcid Substituted Carboxylic Acid Cyclization Cyclization (e.g., with H2SO4 or POCl3) CarboxylicAcid->Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Cyclization Product 5-Substituted-1,3,4-Thiadiazol-2-amine Cyclization->Product Forms

References

A Comparative Analysis of Thiadiazole Analogs in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Thiadiazole and its derivatives represent a critical scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Molecular docking, a key computational tool, has been instrumental in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.[1] This guide provides a comparative overview of the docking performance of various thiadiazole analogs against a range of protein targets, supported by experimental data from recent in silico studies.

Performance of Thiadiazole Derivatives in Docking Studies

Recent research underscores the significant potential of thiadiazole derivatives against diverse biological targets. Docking scores, which estimate the binding affinity between a ligand and a protein, consistently show favorable interactions for these compounds. A lower docking score generally indicates a more stable and favorable binding interaction.[1] The majority of published comparative docking studies focus on the 1,3,4-thiadiazole isomer and its hybrid derivatives.[1]

Thiadiazole analogs have been extensively studied for their potential as antimicrobial agents. Docking studies have been performed against various bacterial and fungal protein targets.

For instance, a study on 1,3,4-thiadiazole derivatives containing azulene rings evaluated their potential against Mycobacterium tuberculosis DNA gyrase, Staphylococcus aureus DNA gyrase, and Escherichia coli DNA adenine methylase.[2] The investigated compounds showed better docking scores than the natural ligand for the Mycobacterium tuberculosis target.[2] Another study on pyrazole-incorporated thiadiazole derivatives reported promising antibacterial and antifungal activity, with the most active derivatives showing strong binding to Staphylococcus aureus DHFR and Candida albicans N-myristoyl transferase, respectively.[3]

Table 1: Comparative Docking Scores of Thiadiazole Analogs against Antimicrobial Targets

Target ProteinPDB IDThiadiazole AnalogDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
E. coli MurB-Compound 3 (triazolo-thiadiazole)---
S. aureus DHFR2W9HDerivative W36-Ciprofloxacin-
C. albicans N-myristoyl transferase1IYKDerivative W33-Fluconazole-
M. tuberculosis DNA gyrase3M4IThiadiazole-azulene T2Better than natural ligand(4S)-2-methyl-2,4-pentanediol-
M. tuberculosis DNA gyrase3M4IThiadiazole-azulene T3Better than natural ligand(4S)-2-methyl-2,4-pentanediol-

Note: Specific docking scores were not always available in the source material, but relative performance was indicated.

The emergence of new viral threats has spurred research into novel antiviral agents. Thiadiazole derivatives have been investigated as potential inhibitors of key viral proteins. A study on 1,3,4-thiadiazole derivatives as inhibitors of SARS-CoV-2 targets demonstrated promising binding affinities.[4] Compound 7, in particular, showed high binding affinity against the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and the receptor-binding domain (RBD) of the spike protein.[4]

Table 2: Comparative Docking Scores of a 1,3,4-Thiadiazole Derivative against SARS-CoV-2 Targets

Target ProteinDocking Score (kcal/mol) of Compound 7
Main Protease (Mpro)-11.4
Papain-like Protease (PLpro)-9.4
RNA-dependent RNA polymerase (RdRp)-8.2
Receptor-Binding Domain (RBD)-6.8

Thiadiazole derivatives have also been evaluated as inhibitors of various enzymes implicated in disease. For example, indole-based thiadiazole derivatives have been identified as potent inhibitors of β-glucuronidase, with one compound exhibiting an IC50 value of 0.5 ± 0.08 µM.[5] Another study focused on thiadiazole-thiazolone derivatives as inhibitors of the mitotic kinesin Eg5, a target for cancer therapy.

Table 3: Inhibitory Activity and Docking Scores of Thiadiazole Analogs against Various Enzymes

Target EnzymeThiadiazole AnalogBiological Activity (IC50)Docking Score (kcal/mol)
β-GlucuronidaseCompound 6 (indole-based)0.5 ± 0.08 µM-
Mitotic Kinesin Eg5Compound 7 (thiadiazole-thiazolone)--
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)Compound 4h--10.8

Experimental Protocols

A generalized workflow for molecular docking studies of thiadiazole analogs typically involves several key steps, from protein and ligand preparation to the final analysis of the results.[1]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-ligands are generally removed, polar hydrogens are added, and the protein structure is energy-minimized using a force field such as OPLS-AA.[1]

  • Ligand Preparation: The 2D structures of the thiadiazole analogs are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized.[1]

  • Molecular Docking: A docking program (e.g., AutoDock, Glide, Surflex-Dock) is used to predict the binding pose and affinity of the ligands within the active site of the target protein. The active site is typically defined by a grid box encompassing the key residues.

  • Analysis of Results: The resulting docked poses are evaluated based on their docking scores and the pattern of binding interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[1]

Visualizing the Docking Workflow and Signaling Pathway Inhibition

To better understand the processes involved in these studies, the following diagrams illustrate a typical molecular docking workflow and the inhibition of a signaling pathway by thiadiazole derivatives.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Define Binding Site Define Binding Site Protein Preparation->Define Binding Site Ligand Preparation Ligand Preparation Run Docking Algorithm Run Docking Algorithm Ligand Preparation->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Score Docked Poses Score Docked Poses Run Docking Algorithm->Score Docked Poses Analyze Interactions Analyze Interactions Score Docked Poses->Analyze Interactions

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway Inhibition Signal Signal Receptor Receptor Signal->Receptor Enzyme (e.g., DHFR) Enzyme (e.g., DHFR) Receptor->Enzyme (e.g., DHFR) Downstream Effects Downstream Effects Enzyme (e.g., DHFR)->Downstream Effects Cellular Response Cellular Response Downstream Effects->Cellular Response Thiadiazole Analog Thiadiazole Analog Thiadiazole Analog->Enzyme (e.g., DHFR) Inhibition

Caption: Inhibition of DHFR by thiadiazole derivatives disrupts DNA synthesis.[1]

Conclusion

The collective evidence from numerous in silico studies strongly supports the continued exploration of thiadiazole derivatives in drug discovery. The 1,3,4-thiadiazole scaffold, in particular, has proven to be a versatile template for designing potent inhibitors against a variety of biological targets.[1] While the current body of research on other isomers like 1,2,3-thiadiazole is more limited, the promising results from the 1,3,4-thiadiazole analogs warrant a broader investigation into the full therapeutic potential of the entire thiadiazole family.[1] Future studies combining computational and experimental approaches will be crucial for validating these findings and advancing the development of novel thiadiazole-based therapeutics.

References

Benchmarking the Anticancer Activity of New Thiadiazoles Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the myriad of heterocyclic compounds investigated, thiadiazole derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities.[1][2] Their versatile scaffold allows for chemical modifications that can lead to compounds with high potency against various cancer cell lines.[3][4] This guide provides an objective comparison of the in vitro anticancer activity of recently developed thiadiazole compounds against established anticancer drugs, supported by experimental data and detailed protocols.

Comparative Antiproliferative Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several new thiadiazole derivatives compared to standard anticancer drugs such as Doxorubicin, Cisplatin, and 5-Fluorouracil. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values indicate greater potency. The data is compiled from various studies to provide a comparative overview across different cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Thiadiazole Derivative 1 T47D (Breast Cancer)0.058Adriamycin (Doxorubicin)0.04
Normal Human Fibroblast>50Adriamycin (Doxorubicin)0.068
Thiadiazole Derivative 2 HCT-116 (Colon Cancer)6.565-Fluorouracil29.50
SGC-7901 (Gastric Cancer)15.505-Fluorouracil56.12
Thiadiazole Derivative 3 Panc-1 (Pancreatic Cancer)12.22Sorafenib11.50
Huh-7 (Liver Cancer)10.11Cisplatin12.70
Spiro-thiadiazole 1 RXF393 (Renal Cancer)7.01Doxorubicin13.54[5]
HT29 (Colon Cancer)24.3Doxorubicin13.50[5]
LOX IMVI (Melanoma)9.55Doxorubicin6.08[5]
WI 38 (Normal Fibroblast)46.20Doxorubicin18.13[5]
Thiadiazole ST10 MCF-7 (Breast Cancer)49.6Etoposide>100
MDA-MB-231 (Breast Cancer)53.4Etoposide>100

Experimental Protocols

The determination of the cytotoxic activity of the thiadiazole derivatives and standard drugs is primarily conducted using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested from culture flasks and seeded into 96-well microplates at a density of 5 × 10^4 cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the new thiadiazole compounds and reference drugs are prepared in dimethyl sulfoxide (DMSO).

  • The cells are treated with various concentrations of the test compounds. A control group receiving only the medium with DMSO is also included.

3. Incubation:

  • The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

4. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are then incubated for an additional 4 hours at 37°C.

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[2]

6. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.

Mechanism of Action: Induction of Apoptosis

Many thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[6] This is a critical mechanism for eliminating cancerous cells. The apoptotic pathway is a complex signaling cascade that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Several studies have shown that thiadiazole compounds can modulate the expression of key proteins involved in the apoptotic process, such as the Bcl-2 family of proteins.[3] They often lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[3] This change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.

Below is a diagram illustrating a simplified workflow of a cytotoxicity assay and the apoptotic signaling pathway commonly affected by thiadiazole compounds.

experimental_workflow cluster_workflow Experimental Workflow: Cytotoxicity Assay cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Thiadiazoles & Known Drugs) cell_seeding->compound_treatment 24h incubation Incubation (48-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: A typical workflow for determining the in vitro cytotoxicity of test compounds.

apoptosis_pathway cluster_pathway Apoptotic Signaling Pathway Induced by Thiadiazoles thiadiazole New Thiadiazole Compound bcl2 Bcl-2 (Anti-apoptotic) Inhibition thiadiazole->bcl2 inhibits bax Bax (Pro-apoptotic) Activation thiadiazole->bax activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (CAS No. 1030613-07-0). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The known hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). A comprehensive suite of personal protective equipment is therefore mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[1]Protects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety goggles[2]Provides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection[1]. For extended contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended[1]. Must be fully buttoned.Protects skin and personal clothing from contamination.
Full-Length PantsN/ACovers the lower body to prevent skin exposure[1].
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects[1].
Respiratory Protection RespiratorNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient.

Operational Plan: Safe Handling and Storage

Safe handling of this compound requires strict adherence to operational protocols to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors[1].

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper[1].

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers[1].

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.

  • Storage: Store the compound in a tightly sealed container in a dark, cool, and dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[3].

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 Proceed to handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 store1 Seal Container Tightly handle3->store1 If storing excess disp1 Segregate Waste handle3->disp1 After experiment completion store2 Store at 2-8°C under Inert Gas store1->store2 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Dispose via Certified Vendor disp2->disp3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[1].

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds[1].

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents[1].

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream[1].

All waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists[4].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[4].

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

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